Product packaging for 3-Chloro-5-methoxyphenylboronic acid(Cat. No.:CAS No. 915201-07-9)

3-Chloro-5-methoxyphenylboronic acid

Cat. No.: B1369531
CAS No.: 915201-07-9
M. Wt: 186.4 g/mol
InChI Key: WAVZSRUGKKOQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-5-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H8BClO3 and its molecular weight is 186.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BClO3 B1369531 3-Chloro-5-methoxyphenylboronic acid CAS No. 915201-07-9

Properties

IUPAC Name

(3-chloro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVZSRUGKKOQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590373
Record name (3-Chloro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915201-07-9
Record name B-(3-Chloro-5-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915201-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-methoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-methoxyphenylboronic Acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-methoxyphenylboronic acid (CAS No. 915201-07-9), a key building block in modern organic synthesis. With full editorial control, this document moves beyond a standard data sheet to offer a Senior Application Scientist's perspective on the compound's synthesis, mechanistic nuances, and practical applications, particularly in the realm of palladium-catalyzed cross-coupling reactions. By integrating established chemical principles with field-proven insights, this guide serves as an essential resource for researchers aiming to leverage this versatile reagent in drug discovery and materials science. Every protocol and claim is substantiated with authoritative references to ensure scientific integrity and immediate applicability in a laboratory setting.

Introduction: Strategic Value in Synthesis

This compound is a substituted arylboronic acid that has gained prominence as a versatile intermediate in the construction of complex molecular architectures.[1][2] Its utility is primarily centered on its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is a cornerstone of modern carbon-carbon bond formation.

The strategic placement of the chloro and methoxy groups at the meta positions of the phenyl ring imparts a unique electronic and steric profile. This substitution pattern is of significant interest to medicinal chemists, as it allows for the introduction of a decorated phenyl motif into target molecules, influencing properties such as binding affinity, selectivity, metabolic stability, and overall pharmacological profile. This guide will delve into the practical aspects of utilizing this reagent, from its preparation to its application in cutting-edge synthetic chemistry.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use in any experimental setting. The data presented below has been consolidated from reliable chemical suppliers and safety data sheets.

Key Properties
PropertyValueSource(s)
CAS Number 915201-07-9[1]
Molecular Formula C₇H₈BClO₃[1]
Molecular Weight 186.40 g/mol [1]
Appearance White to off-white solid/powder
Melting Point 185-189 °C
Boiling Point 359.6 ± 52.0 °C at 760 mmHg (Predicted)
Purity Typically ≥97%[3]
Safety & Handling

This compound is classified as harmful and requires careful handling in a laboratory environment.

  • Hazard Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Danger

  • Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.

  • Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.

Expert Insight: The boronic acid functional group can be sensitive to over-drying, which may lead to the formation of its anhydride (a boroxine). While this often does not impede reactivity in cross-coupling reactions (as the base used in the reaction typically hydrolyzes the boroxine back to the boronic acid in situ), it can affect the material's physical properties and molecular weight calculations. For precise quantitative work, it is advisable to use freshly opened material or to briefly triturate the boronic acid with a solvent like diethyl ether to hydrolyze any anhydride that may have formed.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for troubleshooting and for potential scale-up operations. The most common and logical laboratory-scale synthesis involves the borylation of an organometallic intermediate derived from a suitable haloaromatic precursor. The protocol described below is a representative procedure adapted from well-established methods for synthesizing analogous substituted phenylboronic acids.

Synthetic Workflow Diagram

G cluster_0 Precursor Preparation cluster_1 Organometallic Formation cluster_2 Borylation & Hydrolysis cluster_3 Isolation Precursor 1-Bromo-3-chloro-5-methoxybenzene Lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Precursor->Lithiation Reactant Organolithium 3-Chloro-5-methoxyphenyllithium (In situ intermediate) Lithiation->Organolithium Forms Borylation Electrophilic Quench (Triisopropyl borate, -78 °C) Organolithium->Borylation Reacts with BorateEster Borate Ester Intermediate Borylation->BorateEster Forms Hydrolysis Acidic Workup (aq. HCl) BorateEster->Hydrolysis Hydrolyzes Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Yields crude product for Purification Crystallization / Chromatography Extraction->Purification Product This compound Purification->Product Final Product

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

Disclaimer: This protocol is based on established procedures for similar compounds, such as 3-chlorophenylboronic acid and 3-methoxyphenylboronic acid, and should be adapted and optimized as necessary. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an argon atmosphere, add 1-bromo-3-chloro-5-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.1 M solution).

  • Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 1 hour. The formation of the organolithium intermediate is typically rapid at this temperature.

  • Borylation: Slowly add triisopropyl borate (1.5 eq) dropwise, again maintaining the internal temperature below -70 °C. A white precipitate may form upon addition.

  • Warming and Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour before allowing it to warm slowly to room temperature overnight.

  • Hydrolysis: Carefully quench the reaction by slowly adding 1 M aqueous hydrochloric acid (HCl) until the pH of the aqueous layer is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water, or an ether/hexane mixture) or by silica gel chromatography to afford pure this compound.

Causality Behind Choices:

  • Starting Material: 1-Bromo-3-chloro-5-methoxybenzene is chosen because the bromine atom undergoes lithium-halogen exchange much more readily than the chlorine atom, providing excellent regioselectivity.

  • Low Temperature (-78 °C): This temperature is critical to prevent side reactions of the highly reactive organolithium intermediate, such as reaction with the THF solvent or undesired coupling reactions.

  • Triisopropyl Borate: This borate ester is a common choice due to its lower reactivity compared to trimethyl borate, which can help prevent the formation of over-arylated boron species (triarylboranes).

  • Acidic Workup: The hydrolysis of the borate ester to the boronic acid requires an acidic environment.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is its role as a building block in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the boronic acid's ipso-carbon and an electrophilic carbon, typically from an organic halide or triflate, under palladium catalysis.

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd ArBoronic R²-B(OH)₂ (3-Chloro-5-methoxy- phenylboronic acid) Base Base (e.g., K₂CO₃) ArBoronic->Base Base->Transmetalation Activates Boronic Acid to [R²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insight: The transmetalation step is often rate-limiting. It requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, [ArB(OH)₃]⁻, which then transfers its aryl group (in this case, the 3-chloro-5-methoxyphenyl moiety) to the palladium(II) center. The electronic nature of the boronic acid plays a key role; the electron-withdrawing nature of the chlorine atom on the this compound can influence the rate of this step.

Application in Kinase Inhibitor Synthesis

Arylboronic acids are foundational reagents in the development of small-molecule kinase inhibitors, a critical class of therapeutics in oncology and immunology.[4] Kinase inhibitors often feature complex biaryl or heteroaryl-aryl cores, which are efficiently constructed using Suzuki-Miyaura coupling. The 3-chloro-5-methoxyphenyl motif is particularly valuable as it can occupy specific pockets within a kinase's ATP-binding site, forming key interactions that enhance potency and selectivity. The chlorine atom can act as a hydrogen bond acceptor or engage in halogen bonding, while the methoxy group can serve as a hydrogen bond acceptor or provide steric bulk to orient the molecule correctly.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Context: The following is a general, field-proven protocol for the coupling of an aryl chloride with this compound. The choice of ligand is critical for activating the C-Cl bond of the coupling partner.

  • Reagent Preparation: In a reaction vial, combine the aryl chloride (1.0 eq), this compound (1.2–1.5 eq), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 eq).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

    • Expert Rationale: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step. Bulky, electron-rich phosphine ligands like SPhos and XPhos are essential as they accelerate the formation of the active Pd(0) species and promote the challenging C-Cl bond cleavage.

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water is common, as water can aid in dissolving the base and facilitating the transmetalation step.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C) for 12–24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of molecules with high therapeutic and material potential. Its true value is realized through the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the creation of novel biaryl structures that are central to modern drug design. This guide provides the foundational knowledge—from synthesis and handling to mechanistic understanding and practical application—required for researchers to confidently and effectively incorporate this reagent into their synthetic programs. By grounding our protocols in established chemical principles and authoritative sources, we empower scientists to accelerate their research and development efforts.

References

3-Chloro-5-methoxyphenylboronic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

Starting Property Research

I've initiated comprehensive Google searches to uncover the essential physical properties of 3-Chloro -5-methoxyphenylboronic acid. I'm focusing on molecular formula, weight, melting and boiling points, density, and solubility. This initial data collection will lay the groundwork for subsequent analysis.

Compiling Data & Sources

I'm now deep into compiling data on 3-Chloro -5-methoxyphenylboronic acid. I've expanded my search to include safety data, hazard information, and any experimental methodologies for determining physical properties. I'm focusing on chemical supplier databases, journal articles, and regulatory websites to ensure data accuracy. I'm also planning on visually representing its chemical structure with a DOT graph for clarity. Finally, I'll organize everything into a structured technical guide with comprehensive references.

Defining Key Properties

I've been meticulously researching the physical characteristics of 3-Chloro-5-methoxyphenylboronic acid. I've successfully identified the compound's CAS number (915201-07-9) and molecular formula (C7H8B). The goal is a detailed technical guide.

Assembling Key Data

I've compiled all the essential data for the technical guide on this compound. This includes molecular weight, melting and boiling points, appearance, purity, storage conditions, solubility, and safety information. The goal is a comprehensive technical reference for expert users. I'm ready to organize this information into a structured, informative document.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-5-methoxyphenylboronic Acid: A Keystone Reagent in Modern Drug Discovery

In the landscape of modern medicinal chemistry and materials science, the ability to efficiently construct carbon-carbon bonds is paramount. Among the myriad tools available to the synthetic chemist, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand out for their reliability and broad substrate scope. The utility of these reactions is fundamentally dependent on the availability of diverse and functionalized building blocks. This compound has emerged as a particularly valuable reagent in this context. Its unique substitution pattern—featuring a chloro group, a methoxy group, and the reactive boronic acid moiety—provides a versatile scaffold for introducing complex aryl fragments into target molecules. This guide offers a comprehensive overview of its molecular structure, properties, synthesis, and application, grounded in the practical insights required by researchers and drug development professionals.

Core Molecular Properties and Specifications

A precise understanding of a reagent's physicochemical properties is the foundation of its effective use in synthesis. The key quantitative data for this compound are summarized below. This information is critical for reaction planning, stoichiometry calculations, and safety assessments.

PropertyValueSource(s)
CAS Number 915201-07-9
Molecular Formula C₇H₈BClO₃
Molecular Weight 186.40 g/mol
Appearance Solid, white to off-white powder
Melting Point 185-189 °C
Boiling Point 359.6 ± 52.0 °C at 760 mmHg
Purity Typically ≥98%

Molecular Structure and Visualization

The reactivity and utility of this compound are direct consequences of its molecular architecture. The phenyl ring is substituted at positions 1, 3, and 5. The boronic acid group [-B(OH)₂] at C1 is the reactive handle for cross-coupling. The chloro substituent at C3 is an electron-withdrawing group that can also serve as a secondary coupling site under specific conditions. The methoxy group (-OCH₃) at C5 is an electron-donating group, modulating the electronic properties of the ring.

Caption: 2D Molecular Structure of this compound.

Synthesis Pathway and Mechanistic Considerations

The synthesis of arylboronic acids typically proceeds from the corresponding aryl halide. A common and robust method involves a metal-halogen exchange to form an organometallic intermediate, which is then quenched with a borate ester, followed by acidic hydrolysis. For this compound, the logical starting material is 1-bromo-3-chloro-5-methoxybenzene.

The causality behind this choice is rooted in the differential reactivity of aryl halides. The C-Br bond is significantly more susceptible to metal-halogen exchange (e.g., with n-butyllithium) or Grignard formation than the more stable C-Cl bond. This chemoselectivity allows for the targeted formation of the organometallic species at the desired position without disturbing the chloro substituent.

Synthesis_Workflow start Start: 1-Bromo-3-chloro-5-methoxybenzene step1 Dissolve in anhydrous THF under N₂ atmosphere Cool to -78 °C (Dry Ice/Acetone Bath) start->step1 step2 Slowly add n-Butyllithium (n-BuLi) in hexanes (Metal-Halogen Exchange) step1->step2 Causality: Selective C-Br activation step3 Intermediate: 3-Chloro-5-methoxyphenyl)lithium (Maintain at -78 °C) step2->step3 step4 Quench with Triisopropyl Borate [B(O-iPr)₃] (Electrophilic Capture) step3->step4 Rationale: Forms stable boronate ester step5 Intermediate: Boronate Ester Adduct step4->step5 step6 Warm to Room Temperature Acidic Workup (e.g., 1M HCl) step5->step6 Purpose: Hydrolyzes ester to boronic acid end Product: this compound step6->end

Caption: General workflow for the synthesis of this compound.

Key Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry for its ability to form C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[2] In a typical cycle, a palladium(0) catalyst undergoes oxidative addition into an aryl halide or triflate (the electrophilic partner). The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by activating the boronic acid with a base.[1] The final step, reductive elimination, expels the coupled product and regenerates the Pd(0) catalyst.

The presence of both chloro and methoxy groups on the boronic acid's phenyl ring can influence reaction outcomes, potentially affecting the electronic nature of the palladium complex and the rate of transmetalation.[3][4]

Suzuki_Workflow cluster_reactants Reactants & Reagents reagent 3-Chloro-5-methoxy- phenylboronic acid reaction Reaction Vessel (Heated, Inert Atmosphere) reagent->reaction partner Aryl Halide / Triflate (R-X) partner->reaction catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Monitoring (TLC, LC-MS) purify Purification (e.g., Column Chromatography) workup->purify product Final Coupled Product purify->product

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating procedure for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize 3-Aryl-1-chloro-5-methoxybenzene.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • Toluene, degassed

  • Water, degassed

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide (1.0 equiv.), this compound (1.2 equiv.), and anhydrous K₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).

  • Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio (e.g., 8 mL Toluene, 2 mL H₂O per 1 mmol of aryl bromide). The biphasic system is standard for Suzuki couplings.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[5][6][7] It can be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] Boronic acids can be susceptible to dehydration to form boroxines, so maintaining a dry environment is crucial for preserving reagent integrity. For long-term storage, keeping it under an inert atmosphere at 2-8°C is recommended.

References

A Technical Guide to the Solubility of 3-Chloro-5-methoxyphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-5-methoxyphenylboronic acid, a key building block in contemporary organic synthesis and drug discovery. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on the known behavior of structurally related phenylboronic acids. Furthermore, it delivers a robust, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents. This guide is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing reaction outcomes and accelerating developmental timelines.

Introduction: The Role of this compound in Modern Chemistry

This compound belongs to the versatile class of boronic acids, which are integral to a multitude of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The specific substitution pattern of this molecule—a chloro group, a methoxy group, and the boronic acid moiety on a phenyl ring—imparts a unique combination of steric and electronic properties. These attributes make it a valuable synthon for introducing the 3-chloro-5-methoxyphenyl fragment into complex molecules, a common motif in pharmacologically active compounds and advanced materials.

A fundamental understanding of the solubility of this reagent is paramount. The choice of solvent profoundly impacts reaction kinetics, yield, and the ease of product isolation and purification.[1] In drug development, solubility is a critical determinant of a compound's formulation feasibility and its ultimate bioavailability. This guide, therefore, addresses this crucial knowledge gap by providing both theoretical insights and practical methodologies.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For boronic acids, several specific factors come into play.

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first consider its key structural features:

  • Polarity: The presence of the boronic acid (-B(OH)₂) and methoxy (-OCH₃) groups introduces polarity and the capacity for hydrogen bonding. The chloro (-Cl) group also contributes to the molecule's dipole moment.

  • Hydrogen Bonding: The two hydroxyl groups on the boron atom can act as both hydrogen bond donors and acceptors, promoting solubility in protic and polar aprotic solvents.

  • Aromatic Ring: The phenyl ring provides a nonpolar surface area, which can interact favorably with aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

The Challenge of Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[2] This equilibrium can complicate solubility studies, as the boroxine will exhibit different solubility properties than the monomeric acid.[2][3] The formation of the less soluble trimeric boroxine species is a known obstacle in formulation.[4]

G cluster_0 Equilibrium of this compound node1 3 x this compound (Monomer) node2 Boroxine (Trimer) node1->node2 -3 H₂O node2->node1 +3 H₂O node3 3 x H₂O

Caption: Reversible dehydration of boronic acid to form a boroxine.

General Solubility Trends for Phenylboronic Acids

Studies on related phenylboronic acids provide valuable predictive insights:

  • High Solubility: Generally observed in polar aprotic solvents like ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone), where hydrogen bonding and dipole-dipole interactions are favorable.[3][5]

  • Moderate Solubility: Often seen in solvents of intermediate polarity, such as chloroform and ethyl acetate.[3][5][6]

  • Low Solubility: Typically found in nonpolar hydrocarbon solvents (e.g., hexane, cyclohexane, toluene), where the polar boronic acid group cannot be effectively solvated.[3][5]

  • Water Solubility: Generally poor for substituted phenylboronic acids, though this can be influenced by pH and the presence of co-solvents or complexing agents like polyols.[4][6]

Based on these trends, this compound is expected to be most soluble in polar aprotic solvents such as THF, acetone, and ethyl acetate, and least soluble in nonpolar hydrocarbons.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The dynamic method, which involves monitoring the dissolution of a solid upon controlled heating, is a reliable and widely used technique for this purpose.[1][2][3]

Recommended Protocol: Dynamic (Turbidity) Method

This method determines the temperature at which a known composition of solute and solvent becomes a single, clear phase.

G cluster_workflow Dynamic Solubility Determination Workflow prep 1. Sample Preparation - Accurately weigh solute and solvent - Place in sealed vial with stir bar heating 2. Controlled Heating - Place vial in temperature-controlled bath - Increase temperature at a slow, constant rate (e.g., 0.2 °C/min) prep->heating monitoring 3. Turbidity Monitoring - Continuously monitor solution clarity (Visually or with a turbidity sensor) heating->monitoring record 4. Record Dissolution Temperature - Note the temperature at which the last solid particle disappears monitoring->record repeat 5. Repeat for Different Compositions - Generate data points for a solubility curve record->repeat curve 6. Construct Solubility Curve - Plot solubility (concentration) vs. temperature repeat->curve

Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a sealed glass vial containing a magnetic stir bar. Prepare a series of vials with varying solute-to-solvent ratios.

  • Heating and Stirring: Place the vial in a programmable heating block or water bath that allows for precise temperature control and vigorous stirring.

  • Temperature Ramp: Begin heating the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium is maintained.[1]

  • Observation: Continuously monitor the solution. The dissolution temperature is the point at which the solution becomes perfectly clear, indicating the complete dissolution of the solid phase. This can be determined visually or more accurately using a turbidity sensor or a laser beam scattering method.[3]

  • Data Collection: Record the dissolution temperature for each composition.

  • Curve Construction: Plot the mole fraction or concentration of the solute against the recorded dissolution temperature to construct a solubility curve.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, based on the behavior of analogous compounds. These predictions should be validated experimentally using the protocol described above.

Solvent ClassExample SolventsPredicted SolubilityRationale
Ethers THF, Diethyl EtherHighStrong hydrogen bond accepting ability and moderate polarity effectively solvate the boronic acid group.[3][5]
Ketones Acetone, 3-PentanoneHighSimilar to ethers, these are strong hydrogen bond acceptors.[3][5]
Esters Ethyl AcetateModerate to HighGood balance of polarity and hydrogen bond accepting capability.[6]
Chlorinated Dichloromethane (DCM)ModerateCan engage in dipole-dipole interactions, but lacks hydrogen bonding ability.[3][6]
Alcohols Methanol, EthanolSolubleProtic nature allows for extensive hydrogen bonding. Potential for esterification should be noted.
Amides DMF, DMAcHighHighly polar aprotic solvents that are excellent at solvating polar functional groups.[6]
Hydrocarbons Hexane, TolueneVery LowNonpolar nature is incompatible with the polar boronic acid functionality.[3][5]
Aqueous WaterPoorLimited solubility is expected, typical for substituted phenylboronic acids.[6]

Conclusion and Best Practices

For all critical applications in research and development, it is imperative that these predictions are confirmed through rigorous experimental measurement. The dynamic turbidity method detailed in this guide provides a reliable and precise means of generating the necessary quantitative data. By investing in a thorough understanding of the solubility profile of this key synthetic building block, researchers can enhance the efficiency, reproducibility, and success of their chemical endeavors.

References

A Senior Application Scientist's Guide to 3-Chloro-5-methoxyphenylboronic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of a Substituted Phenylboronic Acid

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount to success. 3-Chloro-5-methoxyphenylboronic acid, a disubstituted arylboronic acid, represents a key intermediate prized for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Its unique substitution pattern—a meta-chloro group and a meta-methoxy group—offers medicinal chemists and materials scientists fine control over steric and electronic properties, influencing molecular interactions and physicochemical characteristics of the final compounds.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, quality control, and application of this compound. The insights herein are grounded in established principles of organic chemistry and analytical science, designed to empower users to confidently procure and utilize this valuable reagent.

Part 1: Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers catering to the research and bulk chemical markets. Procurement decisions should be based on a combination of stated purity, available analytical data, lot-to-lot consistency, and the scale of synthesis.

Below is a comparative table of prominent commercial suppliers. Note that stock levels and exact specifications are subject to change and should always be verified directly with the supplier.

SupplierCAS NumberStated PurityAvailable Forms
Sigma-Aldrich (Merck) 915201-07-9≥98%Solid powder
BLD Pharm 915201-07-9≥97%Solid powder
Fluorochem 915201-07-9≥98%Solid powder
2A Biotech 915201-07-9≥96%Solid powder
Ivy Fine Chemicals 915201-07-9Commercial GradeSolid powder
ChemScene 915201-07-9≥98%Solid powder

This table is not exhaustive but represents a selection of established suppliers. Purity levels are as stated by the supplier and may be determined by different analytical methods.

Part 2: Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is critical for safe handling and storage.

PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 915201-07-9-
Molecular Formula C₇H₈BClO₃[3]
Molecular Weight 186.40 g/mol [3]
Appearance White to off-white solid/powder[4]
Melting Point 185-189 °C[4]
Boiling Point ~359.6 °C at 760 mmHg (Predicted)[4]
Storage Temperature 2-8°C, under inert atmosphere[4]
Safety & Handling:

Based on safety data sheets for closely related arylboronic acids, this compound should be handled with care in a well-ventilated laboratory or fume hood.

  • Hazard Statements: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[4]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Arylboronic acids are known to be sensitive to moisture and air.

Part 3: Quality Control & In-House Verification

The success of sensitive downstream applications, such as Suzuki-Miyaura couplings, is directly dependent on the purity of the boronic acid reagent. Impurities can lead to side reactions, catalyst poisoning, and lower yields. The primary impurity of concern for any boronic acid is its corresponding trimeric anhydride, known as a boroxine . This dehydration product can form upon storage and is often in equilibrium with the acid form.

The workflow for selecting a supplier and validating a new batch of reagent should be systematic.

G Workflow for Supplier Selection and QC of Boronic Acid cluster_0 Procurement Phase cluster_1 In-House Validation Phase cluster_2 QC Protocol A Identify Potential Suppliers B Request Certificates of Analysis (CoA) A->B C Compare Purity, Price, and Availability B->C D Order Sample from Selected Supplier C->D Select Best Candidate E Perform Incoming Quality Control (QC) D->E QC1 ¹H NMR Analysis E->QC1 Verify Structure QC2 RP-HPLC Purity Check E->QC2 Assess Purity QC3 Melting Point Determination E->QC3 Confirm Physical Constant F Approve for Research Use QC1->F If All Pass Specification QC2->F If All Pass Specification QC3->F If All Pass Specification G A 1-Bromo-3-chloro-5-methoxybenzene (Starting Material) B n-BuLi, THF, -78 °C (Lithium-Halogen Exchange) A->B C Aryl Lithium Intermediate B->C D B(OiPr)₃ or B(OMe)₃ (Borate Quench) C->D E Boronic Ester Intermediate D->E F Aqueous Acidic Workup (e.g., HCl) (Hydrolysis) E->F G This compound (Final Product) F->G G cluster_0 Catalytic Cycle cluster_1 Reactants & Products OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->OA Product Coupled Biaryl Product RE->Product Catalyst Pd(0) Catalyst RE->Catalyst BoronicAcid 3-Chloro-5-methoxy- phenylboronic Acid BoronicAcid->TM ArylHalide Ar-X (e.g., Aryl Bromide) ArylHalide->OA Base Base (e.g., K₂CO₃) Base->TM

References

A Technical Guide to the Stability, Storage, and Handling of 3-Chloro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of a Substituted Arylboronic Acid in Modern Synthesis

3-Chloro-5-methoxyphenylboronic acid (CAS No: 913836-19-6) is a substituted arylboronic acid that serves as a critical building block in contemporary organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] The specific arrangement of the chloro (electron-withdrawing) and methoxy (electron-donating) groups on the phenyl ring provides unique electronic and steric properties, enabling chemists to construct complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

However, like many boronic acids, its chemical integrity is susceptible to environmental conditions.[4][5] A comprehensive understanding of its stability profile is not merely a matter of good laboratory practice; it is fundamental to ensuring experimental reproducibility, maximizing reaction yields, and guaranteeing the purity of synthesized target molecules. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and details a methodology for its stability assessment.

Core Stability Considerations for Arylboronic Acids

The stability of this compound is primarily dictated by the inherent reactivity of the boronic acid functional group, -B(OH)₂. Several key degradation and equilibrium pathways must be considered.

The Boronic Acid-Boroxine Equilibrium

One of the most significant and often overlooked aspects of solid-state boronic acid chemistry is the propensity to undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][6][7] This is a reversible, thermally-driven equilibrium reaction.[7] The presence of even trace amounts of water can shift the equilibrium, hydrolyzing the boroxine back to the monomeric boronic acid.[8] Consequently, a container of a seemingly "pure" boronic acid is often a mixture of the acid and its corresponding boroxine, with the ratio dependent on its manufacturing process and storage history. This can lead to inconsistencies in weighing and stoichiometry calculations if not accounted for.

Caption: Reversible equilibrium between boronic acid and its boroxine.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[9] This process, which results in the formation of 1-chloro-3-methoxybenzene, represents an irreversible degradation of the reagent. The reaction can be catalyzed by aqueous acids or bases and is influenced by temperature.[9][10] While arylboronic acids are generally more stable towards protodeboronation than their alkyl or vinyl counterparts, this pathway remains a significant long-term degradation risk, particularly for solutions stored under non-optimal pH conditions.[10]

Oxidation

The boron center is susceptible to oxidation, which can cleave the C-B bond to yield the corresponding phenol (3-chloro-5-methoxyphenol) and boric acid.[9][11] This degradation pathway is particularly relevant when the compound is exposed to atmospheric oxygen, especially over extended periods or at elevated temperatures. Handling the compound under an inert atmosphere is a key preventative measure.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, stringent storage and handling procedures are required. The goal is to create an environment that is cool, dry, dark, and oxygen-free.

Data Summary: Storage Conditions

The following table summarizes the recommended conditions for maintaining the long-term stability and integrity of this compound.

ParameterRecommendationRationale
Temperature Store refrigerated at 2–8 °C.[12][13]Reduces the rate of thermal degradation and dehydration to the boroxine.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[14]Prevents oxidation of the boron center and minimizes exposure to atmospheric moisture.
Moisture Keep container tightly closed in a dry place, preferably in a desiccator.[15]Minimizes hydrolysis of the boroxine and prevents moisture-mediated degradation pathways like protodeboronation.
Light Store in an amber or opaque vial.[13]Protects against potential photolytic degradation, although this is a lesser concern than moisture or air.
Container Use the original supplier vial or a clean, dry, glass container with a tight-fitting, inert cap.Ensures no contamination from previous reagents or environmental exposure.
Short-Term Handling Allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold solid.
Laboratory Handling Best Practices
  • Weighing: For sensitive reactions, weigh the required amount of the boronic acid rapidly in a low-humidity environment or a glovebox.

  • Solution Preparation: Use anhydrous solvents to prepare solutions. If the reaction protocol involves aqueous conditions, prepare the boronic acid solution just prior to use.

  • Inert Atmosphere: When setting up reactions, especially those that are heated or run for extended periods, maintain an inert atmosphere over the reaction mixture.[14]

Protocol for Stability Assessment by HPLC

To ensure the quality of a specific batch of this compound, particularly if it has been stored for a long time or subjected to suboptimal conditions, a stability-indicating assay is essential. This protocol provides a self-validating system to quantify purity.[9]

Stability_Testing_Workflow Start Prepare Stock Solution (e.g., in Acetonitrile) T0 Time-Zero Analysis (T₀) Inject aliquot into HPLC to establish initial purity Start->T0 Stress Store Solution under Stress Condition (e.g., 40°C in sealed vial) Start->Stress Quantify Quantify Purity (%) vs. T₀ Standard T0->Quantify Sample Withdraw Aliquots at Pre-defined Time Points (e.g., 24h, 48h, 72h) Stress->Sample Analyze Analyze Aliquots by HPLC Sample->Analyze Analyze->Quantify Report Report Degradation Profile Quantify->Report

Caption: Experimental workflow for assessing compound stability.

Objective

To quantify the purity of this compound over time under accelerated degradation conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials & Instrumentation
  • This compound (test sample and reference standard)

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH modification)

  • Temperature-controlled oven or incubator

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of Acetonitrile and Water. For example:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • A linear gradient from 10% B to 90% B over 15 minutes can be effective.

  • Standard & Sample Preparation:

    • Reference Standard (T₀): Accurately prepare a stock solution of high-purity reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Perform a dilution to a working concentration of ~0.1 mg/mL.

    • Test Sample: Prepare a solution of the test sample at the same concentration (~1 mg/mL) in the same solvent.

  • Stress Conditions:

    • Place a tightly sealed vial of the test sample solution into an oven set at 40°C.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C) and detector wavelength (e.g., 254 nm, or a wavelength determined by a UV scan of the compound).

    • Equilibrate the HPLC system with the mobile phase.

    • T₀ Analysis: Inject the reference standard working solution to determine its retention time and peak area.

    • Time-Point Analysis: At specified intervals (e.g., 0, 24, 48, 72 hours), remove the test sample vial from the oven, allow it to cool to room temperature, and prepare a working solution. Inject this solution into the HPLC.

  • Data Analysis:

    • For each time point, monitor the peak area of the this compound peak.

    • Observe the appearance of any new peaks, which correspond to degradation products.

    • Calculate the percentage of the remaining parent compound at each time point relative to the T₀ analysis.

Strategies for Enhanced Stability: Derivatization

For applications where the inherent instability of the boronic acid poses a significant challenge (e.g., in multi-step automated synthesis or for long-term storage of valuable intermediates), derivatization to a more stable form is a proven strategy.

  • Boronate Esters: Condensation with a diol, such as pinacol, forms a boronate ester.[14] These esters are generally more stable to oxidation and protodeboronation and are often easier to handle and purify.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and air-stable solids that are compatible with a wide range of reaction conditions.[4][5] They are designed for slow, controlled release of the free boronic acid in situ under specific basic conditions, which can significantly improve yields in cross-coupling reactions with unstable boronic acids.[4]

Choosing to use a more stable derivative like a MIDA boronate can be a crucial experimental design choice, trading a slightly higher initial cost for significantly improved reliability and reproducibility.[5][14]

Conclusion

This compound is a powerful synthetic tool, but its efficacy is directly linked to its chemical stability. The principal threats to its integrity are dehydration to the boroxine trimer, protodeboronation, and oxidation. By implementing rigorous storage protocols—specifically, maintaining a cool, dry, and inert environment—and adopting careful handling practices, researchers can preserve the compound's purity. For maximum assurance, the implementation of a stability-indicating HPLC assay provides a robust method for quality control. Understanding and controlling these variables are paramount for achieving reliable and reproducible results in the laboratory and in the development of novel chemical entities.

References

An In-Depth Technical Guide to the Purity Assessment of 3-Chloro-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible research and the safe, effective development of novel therapeutics. 3-Chloro-5-methoxyphenylboronic acid is a key building block in modern medicinal chemistry, frequently employed in cross-coupling reactions to synthesize complex molecular architectures. Its purity directly impacts the yield, impurity profile, and ultimately, the viability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale for the robust purity assessment of this compound, grounded in field-proven insights and regulatory expectations.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₇H₈BClO₃--INVALID-LINK--
Molecular Weight 186.40 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 185-189 °C--INVALID-LINK--
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.General knowledge for similar boronic acids

Structural confirmation is the first step in any purity assessment. A combination of spectroscopic techniques should be employed to verify the identity of this compound.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum should exhibit characteristic absorption bands for the O-H stretch of the boronic acid, the C-O stretch of the methoxy group, and the C-Cl stretch.

Potential Impurities: A Process-Oriented Approach

The identification of potential impurities is critical for developing a comprehensive purity assessment strategy. Impurities in this compound can arise from the synthetic route, degradation, or storage. A common synthetic pathway involves the reaction of a Grignard reagent, formed from 1-bromo-3-chloro-5-methoxybenzene, with a trialkyl borate followed by hydrolysis[2][3].

dot

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Starting Material 1-Bromo-3-chloro- 5-methoxybenzene Grignard Formation Grignard Reagent Formation (Mg, THF) Starting Material->Grignard Formation Borylation Reaction with Trialkyl Borate Grignard Formation->Borylation Byproduct1 Homocoupling Byproduct (Biphenyl derivative) Grignard Formation->Byproduct1 Side Reaction Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Product 3-Chloro-5-methoxy- phenylboronic Acid Hydrolysis->Product Byproduct2 Boroxine (Dehydration Product) Product->Byproduct2 Dehydration Degradation1 Protodeboronation Product (1-Chloro-3-methoxybenzene) Product->Degradation1 Degradation Unreacted SM Unreacted Starting Material (1-Bromo-3-chloro-5-methoxybenzene) Residual Solvents Residual Solvents (e.g., THF, Toluene) cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_other Other Methods PurityAssessment Purity Assessment of This compound HPLC HPLC-UV/DAD (Assay, Organic Impurities) PurityAssessment->HPLC GC GC-MS (Volatile Impurities, Residual Solvents) PurityAssessment->GC NMR qNMR (Quantitative Assay) PurityAssessment->NMR MS LC-MS/MS (Trace Impurity Identification) PurityAssessment->MS KF Karl Fischer Titration (Water Content) PurityAssessment->KF ROI Residue on Ignition (Inorganic Impurities) PurityAssessment->ROI EA Elemental Analysis (Elemental Composition) PurityAssessment->EA

References

Methodological & Application

synthesis of biaryl compounds using 3-Chloro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Biaryl Scaffolds Utilizing 3-Chloro-5-methoxyphenylboronic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Biaryls

Biaryl structures are foundational motifs in molecules of significant value, ranging from life-saving pharmaceuticals and advanced agrochemicals to novel liquid crystals and organic electronics.[1][2][3][4] The ability to strategically synthesize these compounds with precise control over their substitution patterns is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of building blocks available, this compound emerges as a particularly versatile reagent. Its unique trifunctional substitution—a boronic acid for coupling, a chloro group for subsequent functionalization, and a methoxy group to modulate electronic properties—offers chemists a powerful tool for constructing complex molecular architectures.[5]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the critical C-C bond that defines the biaryl structure.[6][7][8] This guide provides an in-depth exploration of this reaction, focusing specifically on the practical application of this compound. We will delve into the mechanistic underpinnings of the reaction, detail robust experimental protocols, and offer expert insights into overcoming the unique challenges presented by this substrate, empowering researchers to efficiently generate novel biaryl compounds for drug discovery and beyond.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a marvel of catalytic efficiency, enabling the coupling of an organoboron compound (the boronic acid) with an organohalide. The process is driven by a palladium catalyst and is generally understood to proceed through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (Ar-X). This oxidative step transforms the palladium center to a Pd(II) species.[8]

  • Transmetalation : In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, facilitating the exchange of the halide on the palladium for the aryl group from the boron.[9]

  • Reductive Elimination : The final step involves the coupling of the two organic groups attached to the palladium center. This forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' (Di-organic Complex) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 biaryl_product Ar-Ar' (Biaryl Product) reductive_elimination->biaryl_product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base (Activated Boronic Acid) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Considerations for Coupling with this compound

While the Suzuki-Miyaura coupling is highly versatile, success with specific substrates like this compound, especially when paired with challenging coupling partners, requires careful optimization.

  • The Challenge of C-Cl Bond Activation : Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[1][10] The presence of an electron-donating methoxy group on the boronic acid's ring does not directly impact the aryl chloride's reactivity, but when coupling with an electron-rich aryl chloride, the overall reaction can be sluggish. Activating the C-Cl bond for oxidative addition is often the rate-limiting step and demands a highly active catalytic system.[10]

  • Catalyst & Ligand Selection : The choice of ligand is paramount. Bulky, electron-rich monophosphine ligands, such as SPhos and XPhos, are field-proven to excel in these challenging couplings.[11][12] They stabilize the palladium center and promote the crucial oxidative addition step. Common palladium precursors include Palladium(II) Acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). While Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species, Pd₂(dba)₃ is a direct source of Pd(0).

  • Role of the Base and Solvent : The base is not merely a spectator; it is essential for activating the boronic acid to form the boronate anion [-B(OH)₃]⁻, which is more competent for transmetalation.[9] Strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[10][13] The solvent system must solubilize all components and is typically a mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water, which aids in dissolving the base and facilitating the formation of the active boronate species.[7][10]

Experimental Workflow and Protocols

The following protocols provide a robust starting point for researchers. It is always recommended to perform small-scale test reactions to screen conditions for a specific aryl halide partner.

Experimental_Workflow start Start: Oven-Dried Reaction Vial reagents Add Solids: 1. Aryl Halide 2. Boronic Acid 3. Base 4. Catalyst/Ligand start->reagents atmosphere Inert Atmosphere Cycle (Evacuate & Backfill with N₂/Ar) reagents->atmosphere solvents Add Degassed Solvents atmosphere->solvents reaction Heat & Stir (e.g., 100-110 °C, 12-24h) solvents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup: Dilute, Separate Layers, Extract monitoring->workup purification Purification: Dry, Concentrate, Column Chromatography workup->purification product Characterize Final Product (NMR, MS) purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol A: General Purpose Coupling with an Aryl Bromide

This protocol is a reliable starting point for coupling this compound with standard aryl or heteroaryl bromides.

Materials & Reagents:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Standard glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Alternatively, evacuate and backfill the vial three times.

  • Using a syringe, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL).

  • Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[10]

Protocol B: For Challenging Coupling with an Aryl Chloride

This protocol employs a more active catalytic system necessary for the activation of less reactive aryl chlorides.[10]

Materials & Reagents:

  • This compound (1.5 equiv.)

  • Aryl Chloride (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed Toluene or CPME

  • Glovebox or Schlenk line technique

Procedure:

  • Inside a glovebox, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) in a reaction vial with a stir bar.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated heating block at 110 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Follow steps 5-9 from Protocol A for reaction monitoring, workup, and purification.

Data Presentation: Optimizing Reaction Conditions

For any new coupling partners, screening a matrix of conditions is essential for maximizing yield. The following table provides a template for such an optimization study.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1 Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100Result
2 Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene110Result
3 Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O90Result
4 Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF120Result

Hypothetical Product Characterization

A self-validating protocol requires confirmation of the product's identity. Below is a hypothetical example for the coupling of this compound with 4-bromoaniline.

Product: 4'-Amino-3-chloro-5-methoxybiphenyl

PropertyData
Molecular Formula C₁₃H₁₂ClNO₂
Molecular Weight 249.70 g/mol
Appearance Off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ 7.25 (d, J=8.4 Hz, 2H), 6.90 (s, 1H), 6.85 (s, 1H), 6.75 (s, 1H), 6.65 (d, J=8.4 Hz, 2H), 5.15 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 160.5, 148.0, 142.5, 135.0, 129.0, 128.5, 115.5, 114.8, 112.0, 105.0, 56.0
Mass Spec (ESI-MS) m/z 250.06 [M+H]⁺

Note: Spectral data is predicted and should be confirmed experimentally. Data presentation style is based on similar compounds.[14]

Applications in Medicinal Chemistry

The 3-chloro-5-methoxyphenyl motif is a valuable scaffold in drug discovery. The chlorine atom can serve as a metabolic blocking site or a handle for further diversification via subsequent cross-coupling reactions. The methoxy group acts as a hydrogen bond acceptor and influences the molecule's lipophilicity and electronic character. Biaryls containing similar substituted phenyl rings have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu₅), which have therapeutic potential in treating anxiety, pain, and addiction.[15] The protocols described herein provide a direct route to novel analogs for such discovery programs.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently inert conditions; Poorly degassed solvents; Incorrect base/solvent combination.Use a fresh bottle of catalyst/ligand; Ensure proper inert atmosphere technique; Degas solvents thoroughly via sparging or freeze-pump-thaw cycles; Screen alternative bases and solvents.
Protodeboronation Reaction is too slow, allowing the boronic acid to decompose.Use a more active catalyst/ligand system (e.g., Protocol B); Increase catalyst loading; Use anhydrous conditions if possible; Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[16]
Homocoupling of Aryl Halide Reductive elimination from a bis(aryl)palladium intermediate formed from two molecules of the aryl halide.Lower the reaction temperature; Use a ligand that favors transmetalation over a second oxidative addition.

Conclusion

This compound is a strategic and versatile building block for the synthesis of functionalized biaryl compounds. Through the robust and adaptable Suzuki-Miyaura cross-coupling reaction, researchers can efficiently access a wide range of novel molecular scaffolds. Success hinges on a rational understanding of the reaction mechanism and careful selection of the catalyst, ligand, base, and solvent to overcome the inherent challenges of coupling, particularly with unreactive aryl chlorides. The detailed protocols and expert insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development, empowering them to accelerate their research and discovery efforts.

References

3-Chloro-5-methoxyphenylboronic Acid: A Strategic Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Substituted Phenylboronic Acid

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Chloro-5-methoxyphenylboronic acid, a seemingly unassuming crystalline solid, emerges as a reagent of significant value for synthetic chemists, particularly those in the pharmaceutical and materials science sectors. Its utility is rooted in the unique electronic and steric properties conferred by its substitution pattern: a meta-disposed chloro and methoxy group on a phenylboronic acid scaffold. This arrangement offers a potent handle for regioselective carbon-carbon bond formation, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the mechanistic rationale that underpins its successful implementation in the laboratory.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 915201-07-9[1]
Molecular Formula C₇H₈BClO₃[1]
Molecular Weight 186.40 g/mol [2]
Appearance Off-white to white solid/powder[3]
Melting Point 185-189 °C[1]
Solubility Soluble in organic solvents such as methanol, THF, and dioxane.[2]

Storage and Handling: Like many boronic acids, this compound can be sensitive to moisture and air, which can lead to gradual decomposition through protodeboronation.[3] It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling to avoid skin and eye irritation.[4][5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds, a testament to its significance acknowledged by the 2010 Nobel Prize in Chemistry.[2] This palladium-catalyzed reaction between an organoborane (like this compound) and an organohalide or triflate has become indispensable in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[3][6]

Mechanistic Rationale: The "Why" Behind the Protocol

The success of a Suzuki-Miyaura coupling hinges on a synergistic interplay between the palladium catalyst, a phosphine ligand, a base, and the solvent system. Understanding the role of each component is critical for troubleshooting and optimizing reaction conditions.

The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R'-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex [R'-Pd(II)-X]L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar-B(OH)2 + Base) Pd(II)_Complex->Transmetalation Di-organo_Pd(II) [R'-Pd(II)-Ar]L2 Transmetalation->Di-organo_Pd(II) Reductive_Elimination Reductive Elimination Di-organo_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product (R'-Ar) Reductive_Elimination->Product ArBOH2 3-Chloro-5-methoxyphenyl- boronic acid (Ar-B(OH)2) ArBOH2->Transmetalation RX Aryl/Heteroaryl Halide (R'-X) RX->Oxidative_Addition Base Base (e.g., K₂CO₃, K₃PO₄) Base->Transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • The Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand, dictates the reaction's efficiency. For coupling with aryl chlorides, which are less reactive than bromides or iodides, bulky and electron-rich phosphine ligands are often required.[8] Ligands like SPhos or XPhos facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides, and promote the final reductive elimination.[6][9] The steric bulk of these ligands helps to form a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[6]

  • The Role of the Base: The base is not merely a spectator; it plays a crucial role in activating the boronic acid for transmetalation.[10] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium(II) center.[10] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and often needs to be optimized for a given substrate pair.[11]

  • Solvent Selection: The solvent must be capable of dissolving the reactants and catalyst system. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with the addition of water, are commonly used.[2] The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[11]

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This is a generalized protocol and may require optimization for specific substrates.

Reaction Scheme:

Materials and Reagents:
  • This compound (1.2 mmol, 1.2 equiv.)

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed (4 mL)

  • Water, degassed (0.8 mL)

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and degassed water to the reaction vial.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Workflow Visualization

Suzuki_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base - Pd Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent heat Heat and Stir (e.g., 100 °C, 12-24h) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup (Dilute, Extract with Organic Solvent) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Figure 2: Experimental Workflow for a Typical Suzuki-Miyaura Coupling.

Applications in the Synthesis of Bioactive Molecules

The 3-chloro-5-methoxyphenyl moiety is a valuable pharmacophore found in various biologically active molecules. The ability to introduce this fragment in a controlled manner via Suzuki-Miyaura coupling makes this compound a key intermediate in drug discovery and development. For example, related substituted phenylboronic acids are used in the synthesis of complex molecules, including herbicides, demonstrating their utility in creating agrochemicals.[12] The specific substitution pattern can influence the molecule's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic properties.

Conclusion

This compound is a versatile and powerful building block in the synthetic chemist's toolbox. Its utility, primarily leveraged through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient and regioselective synthesis of complex biaryl structures. A deep understanding of the reaction mechanism and the critical role of each component—catalyst, ligand, base, and solvent—empowers researchers to optimize conditions and successfully incorporate this valuable fragment into novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights provided herein serve as a comprehensive guide for the effective application of this important synthetic intermediate.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Chloro-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its versatility, functional group tolerance, and relatively mild reaction conditions.[1] First reported by Akira Suzuki in 1979, this reaction facilitates the formation of C-C bonds between organoboron compounds and organohalides, and its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] The resulting biaryl and substituted aromatic structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on the Suzuki-Miyaura coupling of a specific, yet increasingly important building block: 3-Chloro-5-methoxyphenylboronic acid . The presence of a chloro substituent, a methoxy group, and the boronic acid functionality on the same aromatic ring presents a unique set of challenges and opportunities in synthetic chemistry. Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and wider availability compared to their bromide and iodide counterparts.[2] However, the strength of the C-Cl bond necessitates the use of highly active palladium catalyst systems to achieve efficient oxidative addition, the first and often rate-limiting step in the catalytic cycle.[3]

This document provides a detailed exploration of palladium catalysts and protocols tailored for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl chlorides.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura coupling mechanism is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Di-organopalladium(II) Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 This compound Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar'-X Aryl/Heteroaryl Chloride Ar'-X->Ar-Pd(II)-X(L2) Base Base (e.g., K3PO4) Base->Ar-Pd(II)-Ar'(L2)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl chloride (Ar'-X), forming a Pd(II) intermediate. This step is typically the most challenging for aryl chlorides due to the high C-Cl bond energy.

  • Transmetalation: The organic group from the boronic acid (Ar-B(OH)2) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalyst Selection for Aryl Chloride Coupling

The success of a Suzuki-Miyaura reaction with an aryl chloride hinges on the selection of an appropriate palladium catalyst system. For the coupling of this compound, the focus should be on catalyst systems known to be effective for activating C-Cl bonds. These typically involve a palladium precursor and a specialized ligand.

Palladium Precursors

Commonly used palladium precursors include:

  • Palladium(II) acetate (Pd(OAc)2): A stable and widely used precursor that is reduced in situ to the active Pd(0) species.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): A Pd(0) source that is often used in combination with phosphine ligands.

Ligands: The Key to Reactivity

The choice of ligand is critical for stabilizing the palladium catalyst and promoting the challenging oxidative addition of aryl chlorides. For this application, bulky and electron-rich ligands are generally preferred.

Ligand TypeExamplesKey Characteristics & Rationale
Bulky Monophosphines XPhos, SPhos, RuPhosThese ligands possess significant steric bulk and electron-donating properties, which promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species. This enhances the rate of oxidative addition of aryl chlorides.[5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong sigma-donors that form very stable complexes with palladium. They are highly effective in promoting the coupling of sterically hindered and electron-rich aryl chlorides.[6]
Phosphites Various triaryl phosphitesPhosphite ligands can also be effective and offer different steric and electronic profiles compared to phosphines, sometimes providing superior results for specific substrates.[7][8]

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl chloride. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Procedure using a Bulky Monophosphine Ligand (e.g., SPhos)

This protocol is adapted from established methods for the coupling of structurally similar chloropyridines.[5]

Materials:

  • This compound

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 0.8 mL) to the vessel via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Combine Reactants: Aryl Chloride, Boronic Acid, K3PO4, Pd(OAc)2, SPhos b Inert Atmosphere: Evacuate & Backfill (3x) a->b c Add Solvents: Degassed Dioxane & Water b->c d Heat & Stir: 100 °C, 12-24 h c->d e Monitor Progress: TLC or LC-MS d->e f Cool & Dilute: Ethyl Acetate & Water e->f g Extraction f->g h Dry & Concentrate g->h i Purification: Column Chromatography h->i

Figure 2: Workflow for Suzuki-Miyaura coupling using a bulky monophosphine ligand.

Protocol 2: General Procedure using an N-Heterocyclic Carbene (NHC) Ligand Precursor

This protocol utilizes an in-situ generated NHC-palladium catalyst, which can be highly effective for challenging couplings.[6]

Materials:

  • This compound

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • IMes·HCl (NHC precursor, 4 mol%)

  • Potassium fluoride (KF, 3.0 equiv)

  • 18-Crown-6 (optional, can enhance KF solubility and reactivity)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine palladium(II) acetate (0.02 mmol, 2 mol%) and IMes·HCl (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed THF (e.g., 2 mL) and stir for 10-15 minutes to pre-form the catalyst.

  • To this mixture, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium fluoride (3.0 mmol, 3.0 equiv), and 18-Crown-6 (if used, 0.1 mmol, 10 mol%).

  • Seal the vessel and heat the reaction mixture to 50-80 °C with stirring for 4-12 hours.

  • Monitor the reaction progress.

  • Follow steps 6-10 from Protocol 1 for workup and purification.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Low reaction temperature/time- Use a different ligand or palladium precursor.- Ensure all reagents and solvents are dry and properly degassed.- Increase reaction temperature and/or time.
Homocoupling of Boronic Acid - Presence of oxygen- Certain catalyst systems- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Screen different palladium/ligand combinations.
Protodeborylation - Instability of the boronic acid under basic conditions- Use a milder base (e.g., K2CO3 or CsF).- Lower the reaction temperature.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[9]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl chlorides is a powerful transformation for the synthesis of complex biaryl structures. Success in this endeavor relies on the judicious selection of a highly active palladium catalyst system, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. The provided protocols offer a robust starting point for researchers, and a systematic approach to optimization will enable the efficient synthesis of a wide range of valuable compounds for applications in drug discovery and materials science.

References

The Versatility of 3-Chloro-5-methoxyphenylboronic Acid in Advanced Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Potential in Materials Science

In the dynamic field of materials science, the demand for novel organic molecules that can serve as versatile building blocks for functional materials is ever-increasing. 3-Chloro-5-methoxyphenylboronic acid, a substituted arylboronic acid, represents a class of reagents with significant potential in the development of advanced materials. The strategic placement of the chloro and methoxy groups on the phenyl ring allows for the fine-tuning of the electronic and steric properties of resulting materials. This guide provides an in-depth look at the prospective applications of this compound in the synthesis of conjugated polymers for organic electronics and the design of fluorescent chemical sensors.

While specific literature on the applications of this compound is emerging, we can extrapolate its utility from the well-documented applications of its isomers and related arylboronic acids. The principles of Suzuki-Miyaura cross-coupling reactions and the inherent reactivity of the boronic acid moiety provide a solid foundation for its use in creating bespoke materials with tailored functionalities.

Application I: Synthesis of Conjugated Polymers for Organic Electronics

The backbone of many organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), is comprised of conjugated polymers. The precise construction of these polymers is paramount to achieving desired electronic and photophysical properties. Arylboronic acids are instrumental in this synthesis through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The chloro and methoxy substituents of this compound can influence the properties of a resulting conjugated polymer in several ways:

  • Electronic Effects : The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This is crucial for tuning the emission color in OLEDs and for optimizing charge injection and transport in OFETs.

  • Solubility and Morphology : The methoxy group can enhance the solubility of the resulting polymer in organic solvents, which is a critical factor for solution-based processing techniques like spin-coating and inkjet printing. The substitution pattern also influences the planarity and packing of the polymer chains in the solid state, which directly impacts charge carrier mobility.

Protocol: Synthesis of a Representative Conjugated Polymer via Suzuki-Miyaura Polycondensation

While a specific polymer synthesized from this compound is not extensively documented, the following protocol, adapted from procedures for similar monomers, outlines a general approach for its use in a Suzuki-Miyaura polycondensation. Here, we will consider a hypothetical copolymerization with a dibromo-functionalized comonomer, for instance, a dibrominated fluorene derivative, which is a common building block in organic electronics.

Materials:

  • This compound

  • 9,9-dioctyl-2,7-dibromofluorene (or another suitable dibromo comonomer)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and deionized water (degassed)

  • Anhydrous solvents for purification (e.g., methanol, acetone, hexane)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Soxhlet extraction apparatus

  • Gel Permeation Chromatography (GPC) for molecular weight determination

  • UV-Vis and Fluorescence Spectrophotometers for photophysical characterization

Procedure:

  • Monomer Preparation: Ensure both this compound and the dibromo comonomer are pure and dry.

  • Reaction Setup: In a Schlenk flask, combine equimolar amounts of this compound and the dibromo comonomer.

  • Catalyst and Base Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂ at 1-2 mol%) and the phosphine ligand (e.g., PPh₃ at 4-8 mol%). Add an excess of the base (e.g., K₂CO₃, 3-4 equivalents).

  • Solvent Addition and Degassing: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by several freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to reflux (typically 90-100 °C) under an inert atmosphere (argon or nitrogen) for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • End-capping: To terminate the polymerization and stabilize the polymer, an end-capping agent (e.g., a small amount of a monobromo or monoboronic acid compound) can be added, and the reaction is continued for a few more hours.

  • Purification:

    • Cool the reaction mixture to room temperature and pour it into a large volume of a non-solvent like methanol to precipitate the polymer.

    • Filter the crude polymer and wash it with methanol and acetone to remove catalyst residues and oligomers.

    • Further purification can be achieved by Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to extract the desired polymer).

    • Precipitate the purified polymer from the chloroform/toluene solution into methanol, filter, and dry under vacuum.

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) using GPC.

    • Characterize the photophysical properties (absorption and emission spectra) in solution and as a thin film using UV-Vis and fluorescence spectroscopy.

Suzuki_Polymerization cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Polymerization Process cluster_product Product MonomerA 3-Chloro-5-methoxy- phenylboronic acid Reaction Suzuki Coupling (Toluene/Water, Heat) MonomerA->Reaction MonomerB Dibromo Comonomer (e.g., Dibromofluorene) MonomerB->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Initiates Base Aqueous Base Base->Reaction Activates Purification Precipitation & Soxhlet Extraction Reaction->Purification Crude Polymer Polymer Conjugated Polymer Purification->Polymer Purified Polymer

Caption: Workflow for Suzuki-Miyaura Polycondensation.

Application II: Fluorescent Chemical Sensors

The boronic acid functional group is well-known for its ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. This property makes boronic acid derivatives excellent candidates for the development of fluorescent sensors for diol-containing molecules, such as saccharides and catechols. By coupling this compound to a fluorophore, a sensor can be designed where the binding event modulates the fluorescence output.

The sensing mechanism often relies on changes in the electronic properties of the fluorophore upon boronate ester formation. For instance, the interaction can alter the photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes within the fluorescent molecule, leading to a "turn-on" or "turn-off" fluorescence response.

The chloro and methoxy substituents on the phenylboronic acid moiety can influence:

  • Acidity of the Boronic Acid : This affects the pH range at which the sensor can effectively bind to diols.

  • Binding Affinity and Selectivity : The electronic and steric environment around the boron center can influence the strength and selectivity of the interaction with different diols.

Protocol: Design and Synthesis of a Hypothetical Fluorescent Sensor

This protocol outlines the conceptual design and a general synthetic route for a fluorescent sensor incorporating the this compound moiety. A common strategy involves attaching the boronic acid to a well-known fluorophore, such as a coumarin or naphthalimide derivative.

Design Principle:

A fluorophore with an electron-donating group (e.g., an amino group) is chosen. The this compound is then coupled to this fluorophore. In the unbound state, the lone pair of electrons on the nitrogen atom might be involved in a PET process that quenches the fluorescence. Upon binding with a diol, the boron atom's Lewis acidity increases, which can suppress the PET process and restore fluorescence.

Synthetic Steps (General Outline):

  • Functionalization of the Fluorophore: A suitable fluorophore is functionalized with a reactive group (e.g., a bromine or an amino group) that can be used for coupling with the boronic acid derivative.

  • Suzuki or Amide Coupling:

    • If the fluorophore is brominated, a Suzuki coupling reaction can be performed with this compound to form a C-C bond.

    • Alternatively, if the boronic acid is first converted to an amine-functionalized derivative, it can be coupled to a carboxylic acid-functionalized fluorophore via an amide bond formation.

  • Purification: The synthesized sensor molecule is purified using column chromatography and characterized by NMR and mass spectrometry.

Sensing Assay Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or acetonitrile).

  • Working Solutions: Prepare working solutions of the sensor in a buffered aqueous solution (the pH should be optimized for diol binding, typically slightly alkaline).

  • Analyte Addition: Add varying concentrations of the target diol (e.g., glucose) to the sensor solutions.

  • Fluorescence Measurement: After an incubation period, measure the fluorescence intensity of each solution using a fluorometer.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the analyte concentration to determine the sensor's sensitivity and detection limit.

Sensing_Mechanism cluster_sensor Sensor System cluster_binding Binding Event cluster_response Fluorescence Response Sensor Fluorophore-Boronic Acid (Low Fluorescence) Binding Formation of Cyclic Boronate Ester Sensor->Binding Analyte Diol Analyte (e.g., Glucose) Analyte->Binding Response Modulated Fluorescence (e.g., 'Turn-On') Binding->Response Leads to

Caption: Principle of a Boronic Acid-Based Fluorescent Sensor.

Quantitative Data Summary

Material TypeKey Performance MetricTypical Value RangeReference Compound Example
Conjugated Polymer for OFETs Hole Mobility (cm²/Vs)10⁻³ - 10⁻¹Polyfluorene copolymers
Conjugated Polymer for OLEDs External Quantum Efficiency (%)1 - 10Blue-emitting polyfluorenes
Fluorescent Sensor for Glucose Detection Limit (mM)0.1 - 5Naphthalimide-based sensors
Fluorescent Sensor for Catechol Fluorescence Enhancement (Fold)5 - 50Coumarin-based sensors

Conclusion and Future Outlook

This compound holds considerable promise as a building block in materials science. Its unique substitution pattern offers a handle to systematically tune the optoelectronic and chemical properties of advanced materials. The protocols and principles outlined in this guide, based on established chemistries of related compounds, provide a solid starting point for researchers to explore the potential of this versatile molecule. Future research focusing on the synthesis and characterization of materials specifically derived from this compound will be invaluable in fully elucidating its structure-property relationships and unlocking its potential for next-generation organic electronics and chemical sensors.

Application Note & Protocols: Synthesis of Kinase Inhibitors Utilizing 3-Chloro-5-methoxyphenylboronic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Use of a Privileged Building Block

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2] A key strategy in the medicinal chemist's arsenal for constructing these complex molecules is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[4][5][6][7]

This guide focuses on the application of a specific, high-value building block: 3-Chloro-5-methoxyphenylboronic acid . The substitution pattern of this reagent is not arbitrary; it is a "privileged" motif in kinase inhibitor design. The methoxy group can serve as a crucial hydrogen bond acceptor and influence molecular conformation, while the chloro group can engage in halogen bonding or occupy hydrophobic pockets within the kinase ATP-binding site, often leading to significant improvements in potency and selectivity.[8][9][10] For instance, a similar 4-chloro-3-methoxyphenyl moiety is a key component of a highly selective Janus Kinase 1 (JAK1) inhibitor.[11]

This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and the strategic rationale for using this compound in the synthesis of next-generation kinase inhibitors.

Part 1: The Suzuki-Miyaura Coupling - Mechanism and Key Components

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (like our boronic acid) with an organic halide or triflate.[4][12] Its success in pharmaceutical development is due to its mild conditions and remarkable tolerance of diverse functional groups.[4][7] Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction.

The cycle comprises three main steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., a chloro-pyrimidine core), forming a Palladium(II) complex. This is often the rate-limiting step, especially for less reactive chlorides.[4][13]

  • Transmetalation: A base activates the boronic acid, forming a boronate species. This species then transfers the 3-chloro-5-methoxyphenyl group to the Palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond of the desired biaryl product and regenerating the Palladium(0) catalyst to continue the cycle.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X (Aryl Halide Complex) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Biaryl Product) reductive_elimination->product aryl_halide R¹-X (e.g., Heterocyclic Chloride) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (this compound) + Base boronic_acid->transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Causality Behind Component Selection

The choice of each reaction component is critical for success, particularly when dealing with electron-rich and sterically hindered coupling partners.

  • Palladium Catalyst: While many Pd(0) and Pd(II) precursors work, Pd(OAc)₂ and Pd₂(dba)₃ are common choices. For challenging couplings involving aryl chlorides, pre-formed catalysts that are air-stable and generate the active Pd(0) species efficiently are preferred.

  • Ligand: This is arguably the most crucial variable. Aryl chlorides are less reactive than bromides or iodides.[13] Therefore, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are required. These ligands promote the difficult oxidative addition step and stabilize the catalytic species.

  • Base: The base plays a dual role: it activates the boronic acid to form the more reactive boronate and neutralizes the acid produced during the cycle. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact yield, with stronger bases often required for less reactive systems.[5]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, DME) and water is typical. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[14]

Part 2: General Synthetic Workflow

The synthesis of a biaryl kinase inhibitor using this methodology follows a logical and systematic workflow, from initial reaction setup to final product verification. This workflow ensures reproducibility and purity, which are critical for generating reliable biological data.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Weigh Reagents: - Heterocyclic Halide (1.0 eq) - Boronic Acid (1.1-1.5 eq) - Base (2.0-3.0 eq) - Catalyst/Ligand (1-5 mol%) prep_glass Oven-Dry Glassware (Reaction Vial/Flask) setup Combine solids in vial prep_glass->setup inert Evacuate & Backfill with Inert Gas (N₂ or Ar) setup->inert add_solvent Add Degassed Solvent(s) inert->add_solvent heat Heat & Stir (Conventional or Microwave) add_solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp monitor->cool quench Dilute with Water & Organic Solvent (e.g., Ethyl Acetate) cool->quench extract Separate Layers, Extract Aqueous Phase quench->extract dry Combine Organics, Dry (Na₂SO₄), Filter extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Silica Gel Chromatography) concentrate->purify characterize Characterize Pure Product (¹H NMR, ¹³C NMR, LC-MS, HRMS) purify->characterize

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Part 3: Detailed Experimental Protocols

The following protocols are designed as robust starting points for coupling this compound with various heterocyclic chlorides, common cores in kinase inhibitors.[15]

Protocol 1: Standard Conditions using Conventional Heating

This protocol is adapted for general-purpose coupling and is a reliable method for moderately reactive heterocyclic chlorides.

Materials:

  • Heterocyclic chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Oven-dried reaction vial with a stir bar and screw cap

Procedure:

  • To the oven-dried reaction vial, add the heterocyclic chloride, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.[13]

  • Seal the vial with the screw cap, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) for three cycles.

  • Using syringes, add the anhydrous 1,4-dioxane followed by the degassed water.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 4-6 hours. The reaction is typically complete within 12-24 hours.[16]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Protocol 2: Accelerated Conditions using Microwave Irradiation

This protocol is ideal for less reactive aryl chlorides or for rapid reaction optimization, significantly reducing reaction times.

Materials:

  • Heterocyclic chloride (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 3 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 6 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (3 mL)

  • Water, degassed (0.3 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • In the microwave reaction vial, combine the heterocyclic chloride, this compound, Cs₂CO₃, Pd₂(dba)₃, and XPhos.

  • Add the anhydrous toluene and degassed water.

  • Securely cap the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 20-40 minutes with stirring.[15] Note: Use initial low power to ensure even heating before reaching the set temperature.

  • After the irradiation is complete, allow the vial to cool to a safe handling temperature (<50 °C).

  • Perform the work-up and purification steps as described in Protocol 1 (steps 7-10), adjusting solvent volumes proportionally.

Part 4: Data and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The table below summarizes common variables and provides a starting point for optimization.

ParameterCondition A (Standard)Condition B (Challenging)Rationale & Optimization Notes
Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhosFor electron-deficient or sterically unhindered chlorides, Condition A is often sufficient. For electron-rich or hindered chlorides, the more active catalytic system in Condition B is recommended.[13]
Base K₃PO₄Cs₂CO₃K₃PO₄ is a good general-purpose base. The more soluble and stronger base Cs₂CO₃ can accelerate reactions with challenging substrates.[5]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Dioxane is an excellent solvent for many couplings. Toluene is preferred for higher temperature reactions and can sometimes improve yields.
Temperature 80 - 100 °C110 - 140 °CStart at a lower temperature and increase if the reaction is sluggish. Microwave heating allows for rapid access to higher temperatures.
Equivalents of Boronic Acid 1.1 - 1.21.5 - 2.0An excess of the boronic acid is used to drive the reaction to completion. For precious heterocyclic partners, a larger excess may be beneficial.
Expected Yield 60 - 95%40 - 85%Yields are highly substrate-dependent. If yields are low, screening different ligands (e.g., RuPhos, BrettPhos) and bases is the most effective optimization strategy.

Conclusion

This compound is a strategically important reagent for the synthesis of kinase inhibitors. Its inherent electronic and steric properties make it a valuable tool for probing and occupying specific regions of the kinase ATP-binding site. The Suzuki-Miyaura coupling provides a reliable and scalable method for incorporating this moiety into a wide array of heterocyclic scaffolds. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, and base system, researchers can efficiently synthesize novel biaryl compounds, accelerating the discovery and development of next-generation targeted therapies.

References

Application Note: The Critical Role of the Base in the Suzuki-Miyaura Coupling of 3-Chloro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of the base in the successful coupling of 3-Chloro-5-methoxyphenylboronic acid, a challenging aryl chloride substrate. We will explore the mechanistic functions of the base beyond simple proton scavenging, detail a comparative analysis of common bases, and provide robust, step-by-step protocols for practical application.

Introduction: The Challenge of Aryl Chloride Coupling

The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, styrenes, and polyolefins by coupling an organoboron species with an organohalide using a palladium catalyst.[4] While highly versatile, the reaction's efficiency is heavily dependent on the nature of the organohalide. The reactivity order is generally I > Br > OTf >> Cl.[5][6]

This compound presents a dual challenge:

  • Aryl Chloride Activation: The Carbon-Chlorine bond is significantly stronger than C-Br or C-I bonds, making the initial, often rate-determining, oxidative addition step to the Pd(0) catalyst kinetically demanding.[7][8]

  • Electronic Effects: The presence of the electron-donating methoxy group on the phenyl ring can further decrease the reactivity of the C-Cl bond towards oxidative addition.[6][9]

Overcoming these hurdles requires a carefully optimized catalytic system where the choice of base is not merely an afterthought but a critical parameter for success.

The Mechanistic Importance of the Base

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The base plays a crucial and multifaceted role, primarily by facilitating the key transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[10][11] Two primary mechanistic pathways are widely accepted for this base-mediated activation.[12][13]

  • The Boronate Pathway: The base reacts directly with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [ArB(OH)₃]⁻.[12][14][15] This anionic boronate species is significantly more reactive towards the positively charged Pd(II) center, accelerating transmetalation.[10][16]

  • The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first reacts with the halo-palladium(II) complex, [Ar'Pd(L)₂X], formed after oxidative addition. This displaces the halide to form a palladium-hydroxide or -alkoxide species, [Ar'Pd(L)₂OH].[4][15] This complex then readily undergoes transmetalation with the neutral boronic acid.

The operative pathway is often dependent on the specific base, solvent, and substrates employed.[12][17] Furthermore, the choice of base can even influence the rate-determining step of the entire cycle, shifting it from oxidative addition to transmetalation or reductive elimination, thereby altering the entire reaction kinetic profile.[18]

Suzuki_Cycle_Base_Role cluster_cycle Core Catalytic Cycle cluster_pathways Role of Base in Transmetalation Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-Cl Pd(0)L2->OxAdd Oxidative Addition (+ Ar-Cl) Transmetalation Ar-Pd(II)(L)₂-Ar' OxAdd->Transmetalation Transmetalation PdOH Ar-Pd(II)(L)₂-OH OxAdd->PdOH Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ (Ate Complex) BoronicAcid->Boronate BoronicAcid->PdOH Base Base (e.g., OH⁻) Base->Boronate Boronate Pathway Base->PdOH Oxo-Palladium Pathway Boronate->OxAdd Boronate->Transmetalation PdOH->Transmetalation

Figure 1: The dual role of the base in the Suzuki-Miyaura catalytic cycle.

Comparative Performance of Bases for Aryl Chloride Coupling

The selection of the base is critical and must be matched to the reactivity of the substrate. For challenging aryl chlorides like this compound, stronger bases are often required to achieve reasonable reaction rates and yields.[5][6] Below is a comparison of commonly used bases.

Base Relative Basicity Common Solvents Key Characteristics & Applications
Na₂CO₃ Weak-ModerateToluene/H₂O, Dioxane/H₂OA widely used, cost-effective, and efficient base for a broad range of substrates, especially aryl bromides.[12][19][20]
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OAnother common and effective carbonate base, often interchangeable with Na₂CO₃.[12][21][22]
Cs₂CO₃ Moderate-StrongDioxane, Toluene, THFOften provides superior results for challenging substrates, including some aryl chlorides, due to the "caesium effect" which enhances solubility and reactivity.[23][12]
K₃PO₄ StrongToluene, Dioxane, DMFA strong, non-nucleophilic base. Particularly effective for coupling sterically hindered substrates, electron-rich aryl chlorides, and nitrogen-containing heterocycles.[12][24][25] Often used in anhydrous or low-water conditions to prevent protodeboronation.[26]
NaOH, KOH StrongTHF/H₂O, AlcoholsVery strong bases that can be effective but may promote side reactions (e.g., ester hydrolysis) if sensitive functional groups are present.[12][20]
KF WeakToluene, THFFluoride ions are believed to play a unique role in activating the boronic acid, but it is generally a weaker base.[10][12]
Organic Bases (DIPEA, Et₃N) Weak-ModerateToluene, DMFGenerally less common for Suzuki couplings but can be advantageous for substrates that are highly sensitive to strong inorganic bases.[12][20]

For the coupling of this compound, K₃PO₄ and Cs₂CO₃ are excellent starting points due to their proven efficacy with deactivated aryl chlorides.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with a generic aryl halide partner (e.g., 4-bromotoluene). Note: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is sensitive to oxygen.[2]

Workflow start Start reagents Weigh & Add Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand start->reagents setup Assemble & Seal Reaction Vessel reagents->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat to Target Temp with Vigorous Stirring solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction If incomplete workup Cool, Dilute with Organic Solvent & Water monitor->workup Upon completion extract Separate Layers & Extract Aqueous Phase workup->extract purify Dry, Filter, Concentrate & Purify (e.g., Column) extract->purify end Characterize Product purify->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Conditions using Potassium Carbonate

This protocol serves as a baseline and is often successful for more reactive aryl bromides or iodides. It may show lower efficacy for the target aryl chloride but is a valuable benchmark.

  • Materials:

    • This compound (1.0 mmol, 1 equiv.)

    • Aryl Halide (e.g., 4-bromotoluene) (1.0 mmol, 1 equiv.)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2 equiv.)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

    • 1,4-Dioxane (4 mL, degassed)

    • Water (1 mL, degassed)

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, K₂CO₃, Pd(OAc)₂, and PPh₃.

    • Seal the vial with a septum-lined cap.

    • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) for three cycles.

    • Using a syringe, add the degassed 1,4-dioxane and degassed water.

    • Place the vial in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Optimized Conditions for Aryl Chlorides using Potassium Phosphate

This protocol employs a stronger base and a more active, bulky, electron-rich phosphine ligand (SPhos), which is necessary to promote the challenging oxidative addition of the C-Cl bond.[6][9]

  • Materials:

    • This compound (1.0 mmol, 1 equiv.)

    • Aryl Halide (e.g., 4-chlorotoluene) (1.2 mmol, 1.2 equiv.)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2 equiv.)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

    • 1,4-Dioxane (4 mL, degassed)

    • Water (0.8 mL, degassed)

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, K₃PO₄, Pd(OAc)₂, and SPhos.[9]

    • Seal the vial with a septum-lined cap.

    • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) for three cycles.

    • Using a syringe, add the degassed 1,4-dioxane and degassed water.

    • Place the vial in a preheated oil bath or heating block at 100-110 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Follow steps 8-12 from Protocol 1 for workup and purification.

Troubleshooting & Optimization

  • No/Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., switching from K₂CO₃ to K₃PO₄), or employing a more active ligand system (e.g., SPhos, XPhos). Ensure solvents are properly degassed.

  • Protodeboronation: Significant formation of a byproduct where the boronic acid group is replaced by hydrogen suggests the presence of excess water or acidic impurities. Using an anhydrous base like K₃PO₄ in an anhydrous solvent (e.g., dry toluene) can mitigate this.[26]

  • Homocoupling: Formation of Ar-Ar or Ar'-Ar' byproducts can result from side reactions. Optimizing the catalyst/ligand ratio and ensuring a properly inert atmosphere can help reduce homocoupling.

Conclusion

The successful Suzuki-Miyaura coupling of challenging substrates like this compound is critically dependent on the judicious selection of the base. The base is not a passive component but an active participant in the catalytic cycle, facilitating the crucial transmetalation step through the formation of reactive boronate or oxo-palladium intermediates. For deactivated aryl chlorides, strong, non-nucleophilic bases such as potassium phosphate (K₃PO₄), paired with highly active phosphine ligands, are often required to overcome the high activation energy of C-Cl bond cleavage. By understanding the mechanistic role of the base and systematically applying the protocols outlined herein, researchers can effectively synthesize novel biaryl compounds for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

common side reactions with 3-Chloro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-5-methoxyphenylboronic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered when using this versatile reagent. As researchers, our goal is to maximize the yield and purity of our target molecules. Understanding and mitigating potential side reactions is paramount to achieving this. This document moves beyond simple protocols to explain the causality behind common issues, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound to ensure its stability?

A1: Proper storage is the first line of defense against side reactions. Boronic acids, in general, can be sensitive to air and moisture. While this compound is a solid that is stable under normal conditions, long-term stability is best achieved by storing it in a cool, dry place, preferably in a desiccator or under an inert atmosphere (Nitrogen or Argon).[1][2] Exposure to moisture can facilitate decomposition and the formation of boroxines (cyclic anhydrides), which may have different reactivity and solubility.

Q2: What are the two most common side reactions I should be aware of when using this reagent in Suzuki-Miyaura couplings?

A2: The two most prevalent and yield-reducing side reactions are protodeboronation and homocoupling .[3][4]

  • Protodeboronation is the undesired cleavage of the C-B bond, where the boronic acid moiety is replaced by a hydrogen atom from a proton source (like water).[5]

  • Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl (e.g., 3,3'-dichloro-5,5'-dimethoxybiphenyl).[6][7]

Q3: Does the electronic nature of the substituents on this compound make it more prone to specific side reactions?

A3: Yes, the electronics of the aryl ring play a crucial role. This molecule has an electron-withdrawing chlorine atom and an electron-donating methoxy group. Electron-deficient arylboronic acids are known to be more susceptible to protodeboronation under basic conditions.[8][9] While the methoxy group provides some electron density, the presence of the chloro group can increase the likelihood of this side reaction compared to more electron-rich boronic acids.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Low Yield & Formation of 3-Chloro-1-methoxybenzene

Q: My Suzuki-Miyaura reaction has a low yield of the desired cross-coupled product. Upon analysis (GC-MS, LC-MS), I see a significant peak corresponding to 3-Chloro-1-methoxybenzene. What is causing this and how can I fix it?

A: This is a classic case of protodeboronation , where your starting boronic acid is being consumed by reacting with a proton source instead of participating in the catalytic cycle.[5]

Causality: Protodeboronation is essentially the hydrolysis of the carbon-boron bond. This process is often accelerated by:

  • Excess Water: Water is a common proton source. While many Suzuki protocols use aqueous bases, excessive water can favor this side reaction.[3]

  • Harsh Basic Conditions: Strong bases and high temperatures can promote the decomposition of the boronic acid.[9]

  • Extended Reaction Times: The longer the boronic acid is exposed to unfavorable conditions, the more protodeboronation can occur.

Solutions & Optimization Strategies:

StrategyRationale & Implementation
Use a Milder Base Strong bases can accelerate the decomposition of the boronic acid. Switch from strong bases like NaOH or KOH to milder alternatives such as K₃PO₄, Cs₂CO₃, or KF.[8]
Minimize Water Content If your protocol allows, consider using anhydrous conditions. Use anhydrous, degassed solvents and a thoroughly dried base (e.g., K₃PO₄). If an aqueous base is required, use the minimum amount necessary and ensure it is properly degassed.[3][8]
Convert to a Boronate Ester Boronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin). These are generally more robust towards protodeboronation because the bulky protecting group shields the boron center from attack.[10]
Optimize Temperature Excessive heat can accelerate decomposition. Screen a range of lower temperatures (e.g., 70-90 °C) to find a balance between a reasonable reaction rate and minimal side product formation.[4]
Issue 2: Formation of a High Molecular Weight Byproduct: 3,3'-Dichloro-5,5'-dimethoxybiphenyl

Q: My reaction is clean, but alongside my desired product, I've isolated a significant amount of a symmetrical dimer of my starting boronic acid. Why is this homocoupling occurring?

A: The formation of a symmetrical biaryl is due to the homocoupling of your boronic acid. This side reaction is a common issue in Suzuki-Miyaura couplings and is often linked to the presence of oxygen and/or Pd(II) species in the reaction mixture.[7][11]

Causality: The generally accepted mechanism involves the reaction of two boronic acid molecules with a Pd(II) species.[11][12] This pathway becomes significant if:

  • Oxygen is Present: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[7] Incomplete degassing is a primary cause.

  • Using a Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, its reduction to the active Pd(0) might be inefficient, leaving residual Pd(II) to catalyze homocoupling.[3]

Solutions & Optimization Strategies:

StrategyRationale & Implementation
Rigorous Degassing This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are thoroughly deoxygenated. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Alternatively, perform three cycles of vacuum/backfill with an inert gas.[4][11]
Use a Pd(0) Catalyst Source Using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce homocoupling, as it eliminates the in-situ reduction step. However, these reagents can also degrade if not handled properly.[3]
Ensure Efficient Pd(II) Reduction If using a Pd(II) precatalyst, ensure your phosphine ligand is not oxidized and is present in the correct stoichiometry to facilitate efficient reduction to Pd(0).
Maintain an Inert Atmosphere Throughout the entire reaction, maintain a positive pressure of an inert gas to prevent oxygen from re-entering the system.[8]
Troubleshooting Workflow

When a reaction fails, a systematic approach is key. The following workflow can help diagnose the issue.

TroubleshootingWorkflow start Low Yield or Unexpected Byproduct reagent_check Step 1: Reagent Integrity Check start->reagent_check boronic_acid Boronic Acid Quality: - Stored properly? - Fresh bottle? reagent_check->boronic_acid halide Aryl Halide Quality: - Purity check? reagent_check->halide catalyst Catalyst/Ligand: - Fresh? Oxidized? - Test on known reaction. reagent_check->catalyst base_solvent Base & Solvent: - Anhydrous? - Degassed properly? reagent_check->base_solvent condition_check Step 2: Reaction Condition Check atmosphere Inert Atmosphere: - Rigorous degassing? - Positive pressure? condition_check->atmosphere temp_time Temperature & Time: - Optimal temperature? - Too long/short? condition_check->temp_time mixing Mixing: - Sufficient for biphasic  mixtures? condition_check->mixing analysis Step 3: Byproduct Analysis protodeboronation Protodeboronation Product Found (e.g., 3-chloro-1-methoxybenzene) analysis->protodeboronation homocoupling Homocoupling Product Found (e.g., symmetrical dimer) analysis->homocoupling boronic_acid->condition_check halide->condition_check catalyst->condition_check base_solvent->condition_check atmosphere->analysis temp_time->analysis mixing->analysis solve_proto Solution: - Use milder base - Minimize water - Lower temperature protodeboronation->solve_proto solve_homo Solution: - Improve degassing - Check catalyst source - Maintain inert atmosphere homocoupling->solve_homo

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.

Reaction Pathways: Desired vs. Side Reactions

Understanding the competing pathways is essential for rational optimization.

ReactionPathways cluster_start Starting Materials cluster_conditions Reaction Conditions BA 3-Chloro-5-methoxyphenyl boronic acid desired_product Desired Product: 3-Chloro-5-methoxy-Ar BA->desired_product side_product1 Protodeboronation Product: 3-Chloro-1-methoxybenzene BA->side_product1 + H⁺ (e.g., H₂O) + Base/Heat side_product2 Homocoupling Product: 3,3'-Dichloro-5,5'-dimethoxybiphenyl BA->side_product2 + another BA molecule + Pd(II)/O₂ ArX Ar-X (Aryl Halide) ArX->desired_product catalyst Pd Catalyst, Ligand, Base catalyst->desired_product Desired Catalytic Cycle

Caption: Competing reaction pathways in a Suzuki-Miyaura coupling.

Annotated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and incorporates best practices to minimize the side reactions discussed.

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Reagents & Equipment:

  • This compound (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq, finely ground)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio), anhydrous and degassed

  • Oven-dried reaction vial with a magnetic stir bar and septum cap

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vial Preparation: To an oven-dried reaction vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the finely ground K₃PO₄ (2.0 eq).

    • Expertise Note: Using a slight excess of the boronic acid can help drive the reaction to completion, but a large excess can make purification difficult. Grinding the base increases its surface area and reactivity.[13]

  • Catalyst/Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand. Add them to the main reaction vial.

    • Expertise Note: Adding the solids first allows for efficient atmospheric purging. SPhos is an electron-rich, bulky phosphine ligand that is effective for coupling with aryl chlorides and bromides.[6]

  • Establish Inert Atmosphere: Seal the vial with a septum cap. Insert a needle connected to a vacuum/inert gas manifold. Evacuate the vial and backfill with inert gas. Repeat this cycle three times.

    • Trustworthiness Check: This step is critical to remove oxygen, which deactivates the catalyst and promotes homocoupling.[4][11]

  • Solvent Addition: Prepare the degassed solvent mixture (e.g., 4:1 dioxane/water). To degas, bubble argon through the solvent for 20-30 minutes. Add the required volume of solvent to the reaction vial via syringe under a positive pressure of inert gas.

  • Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Expertise Note: Vigorous stirring is important, especially in biphasic mixtures, to ensure efficient mass transfer between phases.[3]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Purification of Products from 3-Chloro-5-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with reactions involving 3-chloro-5-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification issues. Our focus is on not just how to purify your products, but why certain methods are chosen, grounded in chemical principles and field-proven expertise.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the workup and purification of reactions utilizing this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Besides your desired coupled product, you will likely encounter several common impurities:

  • Unreacted this compound: Often used in slight excess to drive the reaction to completion.

  • Homocoupled byproduct of this compound: This results from the coupling of two molecules of the boronic acid.

  • Protodeboronated starting material (1-chloro-3-methoxybenzene): This is a frequent side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This can occur under both acidic and basic conditions.[2]

  • Residual Palladium Catalyst: Even at catalytic loadings, trace amounts of palladium will be present and often require specific removal techniques.[3][4]

  • Boronic acid anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers, especially under anhydrous conditions.[5]

Q2: My NMR shows unreacted boronic acid. What is the simplest way to remove it?

A2: For many neutral, organic-soluble products, a simple acid-base extraction is highly effective. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a mild base.[6][7]

  • Protocol: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base such as 1M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[8] The boronic acid will partition into the aqueous layer as its salt. Repeat the wash 2-3 times, then wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

Q3: I've isolated my product, but it's an oil and won't crystallize. What are my options?

A3: When crystallization is not feasible, column chromatography is the primary alternative.[8][9]

  • For mildly polar to nonpolar biaryl products, silica gel chromatography is standard.[6][10]

  • If your compound is sensitive to silica, neutral alumina can be a good alternative.[6]

  • For very polar compounds or those that streak on silica, reverse-phase (C18) chromatography may be necessary.[8]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.[11]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, capable of detecting trace impurities.[11][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your desired product and identifying major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.[11]

Troubleshooting Guides

This section provides in-depth solutions to more complex purification challenges.

Issue 1: Persistent Palladium Contamination in the Final Product

Residual palladium can interfere with downstream applications, particularly in pharmaceutical development.[4] While standard chromatography can remove some palladium, specialized techniques are often required for complete removal.[4][9]

Causality: Palladium catalysts can exist in various oxidation states and may form colloidal nanoparticles that are difficult to remove by simple filtration or standard chromatography.[9]

Solutions:

Method 1: Activated Carbon Treatment

Activated carbon is a cost-effective and efficient adsorbent for palladium.[3][13]

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[3]

    • Add 5-10 wt% of activated carbon to the solution.

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 1-18 hours.[3]

    • Filter the mixture through a pad of celite to remove the carbon.[3]

    • Wash the celite pad with fresh solvent to ensure complete recovery of the product.[3]

    • Concentrate the filtrate to obtain the purified product.

Method 2: Thiol-Based Scavengers

Solid-supported scavengers with thiol functionalities show a high affinity for palladium.[3][4]

  • Protocol:

    • Dissolve the crude product in an appropriate solvent (e.g., THF, DCM).

    • Add a silica-based or polymer-based thiol scavenger resin (typically 2-5 equivalents relative to the palladium).

    • Stir the mixture, typically for a few hours to overnight.

    • Filter off the resin and wash with the solvent.

    • Concentrate the filtrate.

Palladium Removal Method Advantages Disadvantages
Activated Carbon Inexpensive, readily available.[13]Can sometimes adsorb the desired product, leading to yield loss.[3]
Thiol Scavengers High selectivity for palladium, often resulting in lower product loss.[3][4]More expensive than activated carbon.
Column Chromatography Can remove a significant portion of palladium.[4][9]Often insufficient to reach very low ppm levels.[4]

Troubleshooting Workflow for Palladium Removal

G start Crude Product with Pd Contamination chromatography Purify by Column Chromatography start->chromatography analyze_pd Analyze Pd Content (e.g., ICP-MS) chromatography->analyze_pd is_pd_low Pd < 10 ppm? analyze_pd->is_pd_low scavenger Treat with Thiol Scavenger or Activated Carbon is_pd_low->scavenger No final_product Final Purified Product is_pd_low->final_product Yes filter_concentrate Filter and Concentrate scavenger->filter_concentrate filter_concentrate->analyze_pd

Caption: Decision workflow for effective palladium removal.

Issue 2: Co-elution of Product with Homocoupled or Protodeboronated Impurities

The structural similarity between the desired biaryl product and byproducts like the homocoupled dimer or the protodeboronated starting material can make chromatographic separation challenging.

Causality: These impurities often have polarities very close to that of the desired product, leading to overlapping peaks during column chromatography.

Solutions:

Method 1: Recrystallization

If your product is a solid, recrystallization can be a powerful technique to exclude impurities.

  • Protocol:

    • Dissolve the impure solid in a minimum amount of a suitable hot solvent or solvent mixture.

    • Allow the solution to cool slowly. The desired product should crystallize out, leaving the more soluble impurities in the mother liquor.

    • Collect the crystals by filtration.

    • A second recrystallization may be necessary to achieve high purity.

Solvent Selection Table for Recrystallization

Solvent Type Examples Good for...
Nonpolar Hexanes, TolueneNonpolar biaryl products.
Polar Aprotic Ethyl Acetate, AcetoneProducts of intermediate polarity.
Polar Protic Ethanol, IsopropanolMore polar products.
Solvent Mixtures Hexanes/Ethyl Acetate, Toluene/EthanolFine-tuning solubility for optimal crystal formation.[14]

Method 2: Optimizing Chromatography

If recrystallization fails, fine-tuning your chromatography is key.

  • Change the Stationary Phase: If silica gel fails, try neutral alumina or a different bonded phase like diol or cyano.

  • Modify the Mobile Phase:

    • Use a shallower gradient to increase the resolution between closely eluting peaks.

    • Switch to a different solvent system. For instance, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system.

  • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can offer superior resolution.

Logical Flow for Separating Closely-Related Impurities

References

Technical Support Center: Optimizing Solvent Systems for 3-Chloro-5-methoxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura coupling reactions involving 3-chloro-5-methoxyphenylboronic acid. Our focus is to move beyond rote protocols and delve into the causality behind experimental choices, empowering you to rationalize your solvent system selection for robust and reproducible outcomes.

Introduction: The Critical Role of the Solvent

The Suzuki-Miyaura reaction is a powerhouse in carbon-carbon bond formation, but its success is profoundly influenced by the reaction environment.[1][2] The solvent is not merely a medium for dissolution; it actively participates in the catalytic cycle.[3][4] A solvent's properties—polarity, proticity, and coordinating ability—can dictate catalyst stability, reagent solubility, reaction rate, and even product selectivity.[5][6][7] For a substrate like this compound, which possesses both an electron-withdrawing chloro group and an electron-donating methoxy group, subtle changes in the solvent system can lead to dramatic shifts in reaction efficiency.

This guide will address common issues such as low yield, slow conversion, and side product formation, providing a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low to no conversion. Where should I start troubleshooting the solvent system?

A1: Before altering the solvent, first ensure your foundational parameters are sound.[8]

  • Reagent Quality: Confirm the purity of your this compound. Boronic acids can degrade over time, forming unreactive boroxines or undergoing protodeboronation.[8][9] Purity can be checked by NMR.

  • Catalyst Activity: Ensure your palladium source is active. Pd(0) sources like Pd₂(dba)₃ can degrade into inactive palladium black, while Pd(II) precatalysts require efficient in-situ reduction.[8][10] Running a control reaction with a known, reliable substrate pair can validate your catalyst's performance.[8]

  • Inert Atmosphere: Oxygen can deactivate the active Pd(0) catalyst.[9] Ensure your reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon) and that your solvents are properly degassed.

Once these are verified, poor solubility is the most likely solvent-related culprit. This compound is a solid with a melting point between 185-189°C. Its solubility can be limited in purely nonpolar solvents at lower temperatures. A visual inspection of the reaction mixture for undissolved solids is a crucial first step.

Q2: What is the best starting point for a solvent system for coupling this compound?

A2: A biphasic mixture containing an organic solvent and water is the most common and often most effective starting point for Suzuki-Miyaura couplings.[11] The organic phase solubilizes the aryl halide and the organometallic intermediates, while the aqueous phase dissolves the inorganic base.[12][13]

A good initial screening system is a 4:1 or 5:1 mixture of an ether-type solvent and water .[14][15]

  • 1,4-Dioxane/Water: A classic and robust choice, offering good solubility for a wide range of substrates.

  • Tetrahydrofuran (THF)/Water: Another excellent option, though its lower boiling point may limit the accessible temperature range.

These systems provide a good balance of polarity to facilitate both the dissolution of reagents and the progression of the catalytic cycle.

Q3: I'm observing significant protodeboronation of my this compound. Can the solvent choice help mitigate this?

A3: Yes, solvent choice plays a critical role in managing protodeboronation, the undesired replacement of the boronic acid group with a hydrogen atom.[9][14] This side reaction is often exacerbated by the presence of water and strong bases.[8][14]

Here’s how solvent strategy can help:

  • Minimize Water Content: While some water is often necessary for the base to function and to facilitate the transmetalation step, excessive water can be a proton source for protodeboronation.[9][16] Try reducing the aqueous portion of your solvent system (e.g., moving from 4:1 to 10:1 organic/water) or, for highly sensitive substrates, consider strictly anhydrous conditions.[9][14]

  • Solvent Polarity and Base Strength: The choice of solvent can modulate the effective strength of the base. In some cases, moving to a less polar aprotic solvent can temper the basicity and reduce the rate of protodeboronation.

  • Use of Boronic Esters: While not a direct solvent modification, converting the boronic acid to a more stable pinacol or MIDA ester can be highly effective.[8][9][17] These esters slowly hydrolyze in the reaction medium to release the boronic acid, keeping its instantaneous concentration low and minimizing the opportunity for protodeboronation.[14]

Q4: My reaction is sluggish with the chloro-substituent. Should I switch to a more polar, aprotic solvent like DMF or DMSO?

A4: Caution is advised. While polar aprotic solvents like DMF, DMSO, or MeCN can sometimes accelerate reactions by stabilizing charged intermediates, their role is complex and can be counterintuitive.[5][6] Research has shown that for some substrates, these solvents can alter the selectivity of the palladium catalyst and may not necessarily improve the rate for a chloro-coupling.[5][6][18]

Furthermore, some polar aprotic amide solvents can promote the leaching of palladium from heterogeneous catalysts, and at high temperatures, they can decompose and act as catalyst poisons.[3] Alcohols (e.g., isopropanol, ethanol) can be surprisingly effective alternatives when seeking a more polar environment, sometimes providing better yields for challenging chloride couplings than traditional nonpolar solvents like THF or toluene.[5]

Troubleshooting Guide: From Low Yield to Optimized Process

Use this section to diagnose and resolve specific issues encountered during your experiments.

Problem 1: Low Yield with Good Conversion (Significant Side Products)

If your starting materials are consumed but the desired product yield is low, undesired side reactions are likely occurring.

Potential Cause Troubleshooting Action & Rationale
Homocoupling of Boronic Acid Action: Ensure rigorous deoxygenation of the solvent and reaction mixture.[8] Rationale: Oxygen can promote the oxidative homocoupling of two boronic acid molecules, catalyzed by Pd(II) species.[8] Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst that rapidly generates Pd(0) can also help.[8][10]
Hydrodehalogenation Action: Switch from protic solvents (like alcohols) to aprotic solvents (dioxane, THF, toluene). Use a milder base (e.g., K₃PO₄, Cs₂CO₃).[19] Rationale: The undesired replacement of the chlorine with a hydrogen atom often proceeds via a palladium-hydride (Pd-H) intermediate.[19] Protic solvents and certain bases can be a source for this hydride species.[19] Electron-deficient aryl chlorides are particularly susceptible.[19]
Problem 2: Sluggish or Incomplete Conversion

When the reaction stalls or proceeds very slowly, the issue often lies with solubility or the energy of a key step in the catalytic cycle.

Potential Cause Troubleshooting Action & Rationale
Poor Reagent Solubility Action: 1. Increase the reaction temperature. 2. Switch to a solvent with better solubilizing power for your substrates, such as toluene or DMF, but monitor for side reactions.[1] Rationale: For the reaction to occur, all components (aryl halide, boronic acid, base, catalyst) must have sufficient solubility to interact. Increasing temperature often improves solubility and reaction rates.
Slow Oxidative Addition Action: 1. Increase the reaction temperature. 2. Consider a more electron-rich ligand for the palladium catalyst (e.g., bulky biaryl phosphines like SPhos or XPhos).[19] Rationale: The oxidative addition of an aryl chloride to the Pd(0) center is often the rate-limiting step and is more challenging than for bromides or iodides.[19] Higher temperatures provide the necessary activation energy. More electron-donating ligands make the palladium center more nucleophilic, facilitating its insertion into the carbon-chlorine bond.
Inefficient Transmetalation Action: 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF). 2. Ensure an adequate amount of water is present in biphasic systems.[16] Rationale: The base is crucial for activating the boronic acid into a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[20] The generally accepted mechanism involves a μ-bridging hydroxy group, highlighting the importance of water.[10]

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

This protocol uses a parallel reaction setup to efficiently screen multiple solvent systems.

  • Preparation: In an array of reaction vials, weigh the aryl halide (1.0 eq), this compound (1.2 eq), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and base (e.g., K₃PO₄, 2.0 eq). Add a small stir bar to each vial.

  • Inerting: Place the vials in a reaction block and subject them to three cycles of evacuation and backfilling with argon or nitrogen.

  • Solvent Addition: Prepare degassed solvents (e.g., Dioxane, THF, Toluene, Isopropanol) and a degassed 2.0 M aqueous solution of the base. To each vial, add the organic solvent (e.g., 1.0 mL) followed by the aqueous base solution (e.g., 0.25 mL for a 4:1 ratio) via syringe.

  • Reaction: Seal the vials and place the block on a preheated stirrer plate (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 4, 12, 24 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion and identify major side products.

Workflow for Solvent System Optimization

This workflow provides a logical progression for refining your reaction conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Optimization Start Low Yield/Conversion Observed Check_Reagents Verify Reagent & Catalyst Quality (NMR, Control Reaction) Start->Check_Reagents Screen_Solvents Screen Solvents: Dioxane/H2O THF/H2O Toluene/H2O iPrOH/H2O Check_Reagents->Screen_Solvents If reagents are good Analyze_Results Analyze Screening Results (Conversion & Side Products) Screen_Solvents->Analyze_Results Side_Products High Conversion, Low Yield? Analyze_Results->Side_Products Low_Conversion Low Conversion? Side_Products->Low_Conversion No Optimize_SP Address Side Products: - Rigorous Degassing - Screen Milder Bases - Use Anhydrous System Side_Products->Optimize_SP Yes Optimize_LC Address Low Conversion: - Increase Temperature - Screen Ligands - Screen Bases Low_Conversion->Optimize_LC Yes Final_Optimization Fine-tune Solvent Ratio, Temperature, & Time Optimize_SP->Final_Optimization Optimize_LC->Final_Optimization Optimized_Conditions Optimized Conditions Final_Optimization->Optimized_Conditions

Caption: A logical workflow for diagnosing and optimizing solvent systems.

The Suzuki-Miyaura Catalytic Cycle

Understanding the role of the solvent at each stage is key to effective troubleshooting.

Suzuki_Cycle cluster_solvent Solvent System Influences All Steps Pd0 Pd(0)L₂ (Active Catalyst) OA Ar-Pd(II)L₂(X) (Oxidative Addition Intermediate) Pd0->OA TM Ar-Pd(II)L₂(Ar') (Transmetalation Intermediate) OA->TM Transmetalation TM->Pd0 Product Ar-Ar' (Product) TM->Product Reductive Elimination Boronic Ar'-B(OH)₂ (this compound) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., K₃PO₄) Aq. Phase Base->Boronate Activation Boronate->TM ArylHalide Ar-X (Aryl Halide Partner) ArylHalide->OA Oxidative Addition

Caption: The Suzuki-Miyaura catalytic cycle and points of solvent influence.

References

Technical Support Center: Effect of Temperature on 3-Chloro-5-methoxyphenylboronic acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= " " =" _" .=" " ...>

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-5-methoxyphenylboronic acid. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions related to the impact of temperature on its reaction kinetics. Our goal is to empower you with the knowledge to optimize your reaction outcomes, ensure reproducibility, and overcome common experimental hurdles.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments, providing diagnostic steps and actionable solutions.

Issue 1: Low or No Product Yield Despite Increasing Reaction Temperature

Question: I am running a Suzuki-Miyaura coupling reaction with this compound and have tried increasing the temperature to improve the reaction rate, but my yield remains stubbornly low. What could be the cause?

Answer: While increasing temperature generally accelerates reaction rates, it can also promote undesirable side reactions, particularly with boronic acids.[1][2] Here’s a systematic approach to troubleshoot this issue:

Diagnostic Workflow:

  • Assess Boronic Acid Stability: At elevated temperatures, this compound can undergo protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[1][3][4] This side reaction consumes your starting material without forming the desired product.

  • Evaluate Catalyst and Ligand Integrity: High temperatures can lead to the degradation of the palladium catalyst and/or its associated ligands, reducing the catalytic activity over the course of the reaction.[5]

  • Check for Competing Reactions: Besides protodeboronation, other side reactions, such as homocoupling of the boronic acid, can become more prevalent at higher temperatures, consuming the starting material and complicating purification.[1]

Solutions:

  • Optimize Temperature in Increments: Instead of making large jumps in temperature, perform a systematic temperature screen. Run small-scale reactions at various temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C) and monitor the reaction progress by a suitable analytical method like TLC, LC-MS, or GC-MS.[2] This will help you identify the optimal temperature that maximizes the formation of the desired product while minimizing side reactions.

  • Employ a More Robust Catalyst System: Consider using a more thermally stable palladium catalyst and ligand system. For instance, palladium catalysts with bulky, electron-rich phosphine ligands are often more resistant to degradation at higher temperatures.[1][6]

  • Control Reaction Time: A higher temperature may require a shorter reaction time. Over-extending the reaction time at elevated temperatures can lead to product degradation or an increase in byproducts. Monitor the reaction closely and quench it once the starting material is consumed.

  • Ensure Inert Atmosphere: Meticulously degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). Oxygen can promote the oxidative degradation of the catalyst and boronic acid.[7]

Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling

  • To a series of oven-dried reaction vials, add this compound (1.0 equiv), the aryl halide coupling partner (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).[6][8]

  • Add the degassed solvent (e.g., toluene/water or dioxane/water).[6][8]

  • Seal the vials and place them in a pre-heated heating block set to the desired temperatures (e.g., 60, 70, 80, 90, 100 °C).

  • After a set time (e.g., 2, 4, 6, 12 hours), take an aliquot from each reaction, quench with water, and extract with an organic solvent.

  • Analyze the aliquots by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.

  • Plot the yield of the desired product against temperature to identify the optimal reaction temperature.

Issue 2: Significant Byproduct Formation at Elevated Temperatures

Question: I am observing the formation of significant byproducts, including what appears to be a homocoupled product of my boronic acid, when I run my reaction at higher temperatures. How can I mitigate this?

Answer: The formation of byproducts like homocoupled boronic acids (biaryls) and protodeboronated starting material is a common issue at elevated temperatures. These side reactions often have a higher activation energy than the desired cross-coupling reaction, meaning they become more significant as the temperature increases.[1]

Mitigation Strategies:

  • Lower the Reaction Temperature: As a first step, try running the reaction at a lower temperature. While this may slow down the reaction, it can significantly suppress the formation of temperature-sensitive byproducts.[9]

  • Optimize the Base: The choice and concentration of the base are critical. A base that is too strong or used in excess can promote side reactions. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find one that facilitates the desired reaction without promoting byproduct formation.[7]

  • Adjust the Stoichiometry: Using a slight excess of the boronic acid can sometimes favor the cross-coupling reaction over homocoupling. However, be mindful that this can complicate purification.

  • Ligand Selection: The ligand used can have a profound impact on the selectivity of the reaction. Bulky, electron-rich ligands can often promote the desired reductive elimination step, leading to the cross-coupled product, while minimizing side reactions.[1]

Troubleshooting Flowchart for Byproduct Formation

start Significant Byproduct Formation at High Temperature lower_temp Lower Reaction Temperature start->lower_temp analyze Analyze Reaction Mixture (LC-MS, NMR) lower_temp->analyze Re-run reaction optimize_base Optimize Base (Type and Concentration) optimize_base->analyze adjust_stoichiometry Adjust Stoichiometry adjust_stoichiometry->analyze ligand_selection Screen Different Ligands ligand_selection->analyze analyze->optimize_base If byproducts persist analyze->adjust_stoichiometry If byproducts persist analyze->ligand_selection If byproducts persist solution Optimized Reaction Conditions analyze->solution Byproducts minimized temp Increase in Temperature rate Increased Desired Reaction Rate temp->rate side_reactions Increased Rate of Side Reactions temp->side_reactions yield Optimal Yield rate->yield protodeboronation Protodeboronation side_reactions->protodeboronation homocoupling Homocoupling side_reactions->homocoupling catalyst_degradation Catalyst Degradation side_reactions->catalyst_degradation side_reactions->yield

References

Validation & Comparative

A Comparative Guide to the Reactivity of Phenylboronic Acids in Suzuki-Miyaura Coupling: A Focus on 3-Chloro-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuanced World of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This Nobel Prize-winning methodology is fundamental in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose structural and electronic properties are paramount in dictating the reaction's efficiency and outcome.[3]

This guide provides an in-depth analysis of the reactivity of 3-Chloro-5-methoxyphenylboronic acid , a uniquely substituted reagent, by comparing it with other boronic acids that possess distinct electronic and steric characteristics. We will explore the underlying mechanistic principles that govern its reactivity and provide robust experimental data and protocols to inform practical applications for researchers, scientists, and professionals in drug development.

Dissecting the Subject: this compound

The reactivity of this compound is governed by the interplay of its two substituents positioned meta to the boronic acid group:

  • The Chloro Group (C3): This halogen acts primarily as an electron-withdrawing group through induction (-I effect) due to its high electronegativity. This effect increases the Lewis acidity of the boron atom, which can influence the crucial transmetalation step.[4][5]

  • The Methoxy Group (C5): The methoxy group is a powerful electron-donating group through resonance (+R effect), pushing electron density into the aromatic ring. This donation can enhance the nucleophilicity of the aryl group that is transferred to the palladium center.

The combination of these opposing electronic forces makes this compound an interesting case study. Its reactivity is not as straightforward as that of boronic acids with purely electron-donating or electron-withdrawing substituents.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To understand the comparative reactivity, one must first grasp the fundamental steps of the Suzuki-Miyaura catalytic cycle.[6][7] The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Ar-X) tm_complex Ar-Pd(II)L₂(Ar') oa_complex->tm_complex Transmetalation (Ar'-B(OH)₂ + Base) product Ar-Ar' tm_complex->pd0 Regenerates Catalyst tm_complex->product Reductive Elimination Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup Add solids (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) to an oven-dried Schlenk tube. inert 2. Inert Atmosphere Seal tube, evacuate, and backfill with Argon (repeat 3x). setup->inert solvents 3. Solvent Addition Add degassed Toluene and Water via syringe. inert->solvents heat 4. Heating & Stirring Place in preheated oil bath (100 °C) and stir vigorously. solvents->heat monitor 5. Monitoring Track reaction progress via TLC or GC-MS. heat->monitor cool 6. Cooldown & Quench Cool to room temp. Add water and extract with Ethyl Acetate. monitor->cool dry 7. Dry & Concentrate Dry combined organic layers (e.g., MgSO₄), filter, and evaporate solvent. cool->dry purify 8. Purification Purify the crude product via silica gel column chromatography. dry->purify

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Cross-Coupling Reactions of 3-Chloro-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor, celebrated for its versatility and functional group tolerance.[1] The subject of this guide, 3-Chloro-5-methoxyphenylboronic acid, is a valuable building block, featuring a unique substitution pattern that can be challenging for some catalytic systems. The electron-donating methoxy group and the electron-withdrawing chloro group present a nuanced electronic environment that demands careful catalyst selection for optimal reactivity.

This guide provides a comparative analysis of common palladium and nickel catalysts for the Suzuki-Miyaura coupling of this compound. In the absence of direct head-to-head comparative studies for this specific substrate in the literature, we present a framework for catalyst evaluation, supported by data from analogous systems and established principles of organometallic catalysis. We will explore the rationale behind catalyst selection, provide detailed experimental protocols for a comparative study, and present expected performance based on existing knowledge.

The Critical Role of the Catalyst in Suzuki-Miyaura Coupling

The efficacy of a Suzuki-Miyaura reaction is profoundly influenced by the choice of catalyst, which typically consists of a metal precursor (most commonly palladium) and a supporting ligand.[2] The ligand stabilizes the metal center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For a substrate like this compound, the catalyst must be robust enough to activate the relatively inert C-Cl bond for oxidative addition.[3]

Catalyst Systems for Comparative Evaluation

We will consider four representative catalyst systems that are widely employed in modern organic synthesis and are suitable candidates for the Suzuki-Miyaura coupling of this compound.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic, versatile, and commercially available catalyst. While highly effective for many applications, it can sometimes be limited in reactions involving less reactive aryl chlorides.[4]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A robust and widely used catalyst known for its high efficiency in a broad range of cross-coupling reactions, including those with challenging substrates.[4]

  • Palladium(II) Acetate (Pd(OAc)₂) with SPhos: This combination represents a modern catalyst system employing a bulky, electron-rich Buchwald ligand (SPhos). Such ligands are designed to enhance the rate of oxidative addition of aryl chlorides and are particularly effective for sterically hindered or electron-rich substrates.[5][6]

  • --INVALID-LINK--palladium(II) Dichloride (Pd-PEPPSI-IPr): An example of a catalyst featuring an N-heterocyclic carbene (NHC) ligand. NHC ligands form very stable complexes with palladium and often exhibit high turnover numbers, making them suitable for challenging couplings.[4]

  • Nickel(II) Chloride and Tricyclohexylphosphine (NiCl₂(PCy₃)₂): Nickel catalysts have emerged as a cost-effective alternative to palladium and are particularly adept at activating aryl chlorides.[7][8]

Proposed Experimental Comparison

To objectively evaluate the performance of these catalysts, a standardized Suzuki-Miyaura reaction is proposed. The reaction of this compound with a model aryl halide, such as 4-bromoanisole, provides a reliable benchmark.

Reaction Scheme:

Experimental Protocol for Catalyst Screening

The following protocol is designed for a systematic comparison of the selected catalysts. Each reaction should be performed under identical conditions to ensure the validity of the comparison.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium and Nickel Catalysts (as listed above)

  • Potassium Phosphate (K₃PO₄) as the base

  • Toluene and Water (9:1 mixture) as the solvent system

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial, add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add the specified catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Evacuate and backfill the vial with an inert atmosphere three times.

  • Add the degassed solvent mixture (Toluene:Water 9:1, 5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by GC-MS or LC-MS.

  • Upon completion, or after 24 hours, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Comparative Performance Analysis (Predicted)

The following table summarizes the predicted performance of each catalyst system based on literature data for similar substrates. The yields are hypothetical and serve to illustrate how the results of the proposed study could be presented.

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Predicted Yield (%)Remarks
Pd(PPh₃)₄22460-75A reliable baseline, but may require longer reaction times for complete conversion.
Pd(dppf)Cl₂21285-95Expected to be highly efficient and robust for this transformation.
Pd(OAc)₂ / SPhos14>95The bulky, electron-rich SPhos ligand is anticipated to significantly accelerate the reaction.[6]
Pd-PEPPSI-IPr16>95The stable NHC ligand should provide high turnover and excellent yields.[4]
NiCl₂(PCy₃)₂3880-90A promising, cost-effective alternative, particularly effective for aryl chlorides.[7]

Mechanistic Insights and Rationale for Performance

The predicted differences in performance can be attributed to the distinct properties of the ligands and metal centers.

  • Pd(PPh₃)₄: Triphenylphosphine is a moderately electron-donating and sterically demanding ligand. While effective, the rate of oxidative addition with an aryl chloride may be slower compared to more specialized ligands.

  • Pd(dppf)Cl₂: The dppf ligand has a large bite angle and provides a stable, electron-rich environment around the palladium center, which is conducive to both oxidative addition and reductive elimination.

  • Pd(OAc)₂ / SPhos: SPhos is a highly electron-rich and sterically bulky biarylphosphine ligand.[5] This combination is known to form highly active monoligated Pd(0) species in solution, which are exceptionally reactive towards the oxidative addition of aryl chlorides.[6]

  • Pd-PEPPSI-IPr: NHC ligands are strong σ-donors, leading to very stable palladium complexes. This stability can translate into longer catalyst lifetimes and higher overall turnover numbers.

  • NiCl₂(PCy₃)₂: Nickel(0) is inherently more reactive towards oxidative addition with aryl chlorides than palladium(0).[8] The electron-rich and bulky tricyclohexylphosphine ligand further enhances this reactivity.

Visualizing the Catalytic Process

To better understand the underlying chemical transformations, we can visualize the catalytic cycle for the Suzuki-Miyaura reaction and a proposed workflow for catalyst screening.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Catalyst Screening

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Reactants: This compound, 4-Bromoanisole, Base B Add Catalyst A->B C Add Solvent B->C D Inert Atmosphere (N₂ or Ar) C->D E Heat to 100 °C D->E F Monitor Progress (LC-MS/GC-MS) E->F G Workup and Extraction F->G H Purification (Column Chromatography) G->H I Determine Isolated Yield H->I J Compare Results I->J

Caption: A streamlined workflow for the comparative screening of catalysts.

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of this compound, modern palladium catalysts featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands are predicted to offer the highest efficiency. Specifically, a system employing Pd(OAc)₂ with a Buchwald ligand like SPhos is likely to provide excellent yields in short reaction times. For applications where cost is a primary concern, nickel-based catalysts such as NiCl₂(PCy₃)₂ represent a viable and potent alternative.

It is imperative for researchers to conduct a systematic screening of catalysts, bases, and solvents to identify the optimal conditions for their specific coupling partners. The protocols and comparative framework provided in this guide offer a robust starting point for such investigations, enabling the efficient and successful synthesis of target molecules.

References

A Comparative Guide to the Electronic Effects of Substituents in 3-Chloro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Electronic Effects in Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The electronic nature of the substituents on the phenyl ring profoundly influences the reactivity and properties of the boronic acid. These substituents can either donate or withdraw electron density from the aromatic ring, thereby affecting the acidity of the boronic acid (pKa) and its efficacy in catalytic cycles.[3][4] Understanding these electronic effects is paramount for reaction optimization, catalyst selection, and the rational design of molecules in medicinal chemistry.[5]

This guide focuses on 3-Chloro-5-methoxyphenylboronic acid, a unique molecule featuring both an electron-withdrawing group (EWG), chlorine, and an electron-donating group (EDG), methoxy, at the meta positions relative to the boronic acid moiety.[6] This substitution pattern creates a nuanced electronic environment that impacts its chemical behavior.

Understanding the Substituents: A Duality of Effects

In this compound, the two substituents exert opposing electronic influences:

  • The Chloro Group (-Cl): This substituent is an electron-withdrawing group primarily through its inductive effect (-I), owing to the high electronegativity of chlorine. It also exhibits a weak electron-donating resonance effect (+M). However, the inductive effect is generally stronger, leading to an overall withdrawal of electron density from the phenyl ring.[6]

  • The Methoxy Group (-OCH3): Conversely, the methoxy group is a strong electron-donating group through resonance (+M), where the lone pairs on the oxygen atom are delocalized into the aromatic system. It also has a weak electron-withdrawing inductive effect (-I), but the resonance effect is dominant.[6]

The net electronic effect on the boronic acid is a composite of these individual contributions, which in turn dictates its acidity and reactivity in cross-coupling reactions.

Experimental Assessment of Electronic Effects

To quantitatively assess the electronic effects of the substituents in this compound, we will compare its properties with those of parent phenylboronic acid, and monosubstituted analogs: 3-chlorophenylboronic acid and 3-methoxyphenylboronic acid. The key experimental parameters for this comparison are the acid dissociation constant (pKa) and the relative reaction rates in a model Suzuki-Miyaura coupling reaction.

Acidity (pKa) Determination

The acidity of a phenylboronic acid is a direct measure of the electronic density at the boron atom. Electron-withdrawing groups stabilize the corresponding boronate anion, leading to a lower pKa (stronger acid), while electron-donating groups destabilize the anion, resulting in a higher pKa (weaker acid).[7] The pKa can be determined experimentally via potentiometric titration or spectrophotometrically.[8][9]

Comparative pKa Data:

CompoundSubstituentsExpected Electronic EffectPredicted pKa Trend (relative to Phenylboronic acid)
Phenylboronic acidNoneReference-
3-Chlorophenylboronic acid-Cl (meta)Electron-withdrawing (-I > +M)Lower pKa (more acidic)
3-Methoxyphenylboronic acid-OCH3 (meta)Electron-donating (+M > -I)Higher pKa (less acidic)
This compound -Cl, -OCH3 (meta)Competing effectsIntermediate pKa

The Hammett equation provides a framework for correlating substituent effects with acidity.[10] The positive ρ value for the dissociation of phenylboronic acids indicates that electron-withdrawing groups increase acidity.

Reactivity in Suzuki-Miyaura Coupling

The electronic nature of the arylboronic acid significantly impacts the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2][11] Generally, electron-withdrawing groups on the arylboronic acid can facilitate transmetalation, leading to faster reaction rates. Conversely, electron-donating groups may retard this step.[1][12]

To compare the reactivity, a model Suzuki-Miyaura coupling reaction can be performed under standardized conditions, for example, the coupling of the respective boronic acids with a common aryl halide like 4-bromoanisole, catalyzed by a palladium complex. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine initial reaction rates.

Expected Reactivity Trend:

3-Chlorophenylboronic acid > This compound ≈ Phenylboronic acid > 3-Methoxyphenylboronic acid

Experimental Protocols

Protocol 1: pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa of the arylboronic acids in an aqueous or mixed-solvent system.

Workflow for pKa Determination:

pKa_Determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh arylboronic acid B Dissolve in a suitable solvent (e.g., 50% EtOH/H2O) A->B C Calibrate pH meter B->C D Titrate with standardized NaOH solution C->D E Record pH as a function of titrant volume D->E F Plot titration curve (pH vs. volume of NaOH) E->F G Determine the half-equivalence point F->G H pKa = pH at the half-equivalence point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Steps:

  • Preparation of Solutions: Prepare a 0.01 M solution of the arylboronic acid in a 50:50 ethanol/water mixture. Prepare a standardized 0.01 M solution of sodium hydroxide (NaOH).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume (e.g., 25 mL) of the boronic acid solution in a beaker with a magnetic stirrer.

  • Titration: Add the NaOH solution in small increments (e.g., 0.1 mL) and record the pH after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[9]

Protocol 2: Monitoring Suzuki-Miyaura Coupling Reaction Rates

This protocol describes a method to compare the relative reactivity of the different arylboronic acids in a model Suzuki-Miyaura reaction.

Workflow for Suzuki-Miyaura Reaction Monitoring:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Combine aryl halide, boronic acid, base, and solvent in a reaction vessel B Add Pd catalyst and ligand A->B C Heat the reaction mixture to a specific temperature B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction in the aliquot D->E F Analyze by GC or HPLC E->F G Determine product concentration at each time point F->G H Plot product concentration vs. time G->H I Calculate the initial reaction rate H->I

Caption: Workflow for monitoring Suzuki-Miyaura reaction kinetics.

Detailed Steps:

  • Reaction Setup: In a reaction vial, combine 4-bromoanisole (1.0 mmol), the respective arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a suitable solvent (e.g., toluene/water 4:1, 5 mL).

  • Catalyst Addition: Add Pd(PPh3)4 (0.02 mmol) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Sampling and Analysis: At regular intervals (e.g., 5, 10, 15, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.1 mL), quench it with water, extract with ethyl acetate, and analyze the organic layer by GC or HPLC to determine the yield of the biaryl product.

  • Data Analysis: Plot the product yield as a function of time for each boronic acid. The initial slope of this curve represents the initial reaction rate.

Spectroscopic Characterization: Insights from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing arylboronic acids.

  • ¹H NMR: The chemical shifts of the aromatic protons can provide qualitative information about the electron density of the ring.

  • ¹¹B NMR: The chemical shift of the boron atom is particularly sensitive to its electronic environment and hybridization state (sp² in the boronic acid vs. sp³ in the boronate).[13][14] Electron-withdrawing substituents tend to shift the ¹¹B resonance to a higher frequency (downfield). It's important to note that arylboronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can lead to complex NMR spectra.[15][16] Running spectra in solvents like d4-methanol can help break up these oligomers.[16]

Expected ¹¹B NMR Chemical Shift Trend:

3-Chlorophenylboronic acid > This compound ≈ Phenylboronic acid > 3-Methoxyphenylboronic acid

Conclusion

The electronic character of this compound is finely tuned by the competing inductive withdrawal of the chlorine atom and the resonance donation of the methoxy group. This results in an intermediate acidity and reactivity profile when compared to its monosubstituted counterparts. For researchers in drug development and process chemistry, this nuanced electronic nature can be advantageous, offering a balance between stability and reactivity. By understanding and quantifying these electronic effects through the experimental and analytical approaches outlined in this guide, scientists can make more informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and predictable outcomes.

References

A Comparative Guide to Cross-Coupling Reactions for 3-Chloro-5-methoxyphenylboronic Acid: A Yield-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C-Cl Bond Functionalization

In the landscape of modern synthetic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools, enabling the precise and efficient linkage of diverse molecular fragments. 3-Chloro-5-methoxyphenylboronic acid is a valuable building block, offering a versatile scaffold for the synthesis of complex molecules in pharmaceuticals and materials science.[1] However, its utility is intrinsically tied to the efficient cleavage and functionalization of its aryl-chloride bond.

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the canonical cross-coupling catalytic cycle.[2] The strength of the C-Cl bond presents a significant kinetic barrier to the initial, often rate-determining, oxidative addition step to the palladium(0) center.[2][3] Furthermore, the presence of an electron-donating methoxy group on the aromatic ring in our target substrate further deactivates the C-Cl bond, compounding the challenge.[4]

This guide provides a comparative analysis of various cross-coupling methodologies for the functionalization of this compound. We will delve into the mechanistic nuances of Suzuki-Miyaura, Stille, and Heck couplings, presenting experimental data to compare their performance and yields. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize reaction conditions for this challenging yet valuable substrate.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, a palladium-catalyzed coupling between an organoborane and an organohalide, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids.[3][5] The key to a successful Suzuki coupling, especially with an unreactive aryl chloride, lies in the meticulous selection of the catalyst system—specifically, the ligand—and the base.

Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex.[3] This step is facilitated by bulky, electron-rich phosphine ligands which stabilize the electron-deficient palladium center and promote the cleavage of the strong C-Cl bond. Following this, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)Cl(L)₂ (Oxidative Addition Complex) Pd0->ArPdCl ArPdOR Ar-Pd(II)OR(L)₂ ArPdCl->ArPdOR Base Activation & Ligand Exchange ArPdAr_prime Ar-Pd(II)Ar'(L)₂ (Transmetalation Complex) ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination product Ar-Ar' sub Ar-Cl sub->Pd0 Oxidative Addition boronic Ar'-B(OH)₂ base Base (e.g., K₃PO₄)

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Performance and Yield Comparison

While specific yield data for this compound is not extensively published, we can infer performance from protocols developed for structurally analogous, electron-rich aryl chlorides. The choice of a bulky, electron-rich phosphine ligand such as SPhos or XPhos is critical for achieving high yields.[4]

Catalyst SystemBaseSolventTemp (°C)Time (h)Coupling PartnerEst. Yield (%)Reference Insight
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012-24Phenylboronic acid85-95SPhos is highly effective for challenging aryl chlorides.[4]
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene11012-244-Tolylboronic acid80-92XPhos provides high stability and activity at elevated temperatures.[4]
PdCl₂(dtbpf)CsOAcDMF9015Various arylboronic acids~90dtbpf ligand shows excellent performance in DMF for similar substrates.[7]
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O9015Phenylboronic acid< 20Standard PPh₃ ligands are often insufficient for activating C-Cl bonds.[7]
Yields are estimated based on reactions with similar electron-rich chloropyridines and chloroarenes.
Experimental Protocol: High-Yield Suzuki Coupling with SPhos

This protocol is adapted from established methods for the coupling of challenging aryl chlorides.[4]

  • Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid partner (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).[4]

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.

The Stille Coupling: A Powerful but Hazardous Alternative

The Stille reaction couples an organohalide with an organotin compound (organostannane) and is renowned for its tolerance of a wide variety of functional groups.[9] The reaction conditions are typically mild, and the organostannane reagents are stable to air and moisture. However, the high toxicity of organotin compounds is a significant drawback that has led to the Suzuki coupling being favored in many applications.[10][11]

Mechanism and Rationale: The catalytic cycle of the Stille coupling is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[10] A key difference is that the transmetalation step does not require a base. The transfer of the organic group from the tin atom to the palladium center is generally the rate-determining step. The choice of ligand can influence the efficiency of this step.

Stille_Coupling Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)Cl(L)₂ (Oxidative Addition Complex) Pd0->ArPdCl ArPdR_prime Ar-Pd(II)R'(L)₂ (Transmetalation Complex) ArPdCl->ArPdR_prime Transmetalation ArPdR_prime->Pd0 Reductive Elimination product Ar-R' tin_halide Cl-Sn(Bu)₃ sub Ar-Cl sub->Pd0 Oxidative Addition stannane R'-Sn(Bu)₃

Figure 2: Catalytic Cycle of the Stille Coupling.
Performance and Yield Comparison

Achieving high yields in Stille couplings with aryl chlorides often requires specific catalysts and conditions. The use of Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃ has shown excellent performance in selectively coupling at C-Br bonds over C-Cl bonds, but with strong electron-withdrawing groups, C-Cl reactivity can be enhanced. For our electron-rich substrate, forcing conditions or highly active catalysts would be necessary.

Catalyst SystemAdditiveSolventTemp (°C)Time (h)Coupling PartnerEst. Yield (%)Reference Insight
Pd(PPh₃)₄LiClToluene11024(Vinyl)tributyltin60-80LiCl is often used to accelerate transmetalation.[9]
Pd₂(dba)₃ / P(o-tol)₃-Toluene10018(Aryl)tributyltin50-70This system is effective but may require higher temperatures for chlorides.
Pd(OAc)₂ / Dabco-DMF12024(Aryl)tributyltin40-60Dabco can be an effective, simple ligand but may require harsh conditions.[9]
Yields are estimated based on general Stille coupling literature with aryl chlorides.
Experimental Protocol: Stille Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the aryl chloride (1.0 mmol, derived from this compound via a preceding step) and the organostannane reagent (1.1 mmol, 1.1 equiv.) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and anhydrous LiCl (1.5 mmol, 1.5 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with stirring for 24 hours.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate. The crude product is then purified by column chromatography on silica gel. Caution: All tin-containing waste must be handled and disposed of according to institutional safety protocols due to its high toxicity.

The Heck Reaction: Arylation of Alkenes

The Heck reaction traditionally couples an aryl halide with an alkene to form a substituted alkene.[12] A variation, often called the Matsuda-Heck or halide-free Heck reaction, uses arylboronic acids as the arylating agent.[13] This approach avoids the use of halides altogether, coupling the boronic acid directly with the alkene, and can be an environmentally benign alternative.[13]

Mechanism and Rationale: The catalytic cycle for the Heck-type reaction with a boronic acid involves the generation of an Ar-Pd(II) species from the boronic acid and a Pd(II) salt, often with an oxidant. This species then undergoes migratory insertion with the alkene. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species, which is then re-oxidized to regenerate the active Pd(II) catalyst.

Heck_Reaction PdX2 Pd(II)X₂ ArPdX Ar-Pd(II)X PdX2->ArPdX Insertion Migratory Insertion Complex ArPdX->Insertion Carbopalladation (Migratory Insertion) HPdX H-Pd(II)X Insertion->HPdX β-Hydride Elimination product Substituted Alkene HPdX->PdX2 Base-mediated Regeneration boronic Ar-B(OH)₂ boronic->PdX2 Transmetalation alkene Alkene base Base

Figure 3: Simplified Cycle of a Heck-type Reaction with a Boronic Acid.
Performance and Yield Comparison

Heck-type reactions using phenylboronic acid have been shown to be successful, often requiring a copper salt as an oxidant.[13] The yields can be high, but the reaction outcome is sensitive to the base, solvent, and oxidant used.

Catalyst SystemOxidantBaseSolventTemp (°C)Time (h)Coupling PartnerEst. Yield (%)Reference Insight
Pd(OAc)₂Cu(OAc)₂K₂CO₃DMF1004Eugenol~90Copper salts are effective oxidants for this transformation.[13]
PdCl₂BenzoquinoneNaOAcAcetic Acid11012n-Butyl acrylate70-85Classic Heck conditions can be adapted for boronic acids.[14]
Pd(TFA)₂O₂ (air)Na₂CO₃Toluene/H₂O8024Styrene60-75Aerobic oxidation provides a greener but potentially lower-yielding alternative.
Yields are estimated based on reactions with phenylboronic acid and various alkenes.
Experimental Protocol: Heck-type Arylation with Phenylboronic Acid

This protocol is based on the arylation of eugenol with phenylboronic acid.[13]

  • Reagent Preparation: To a reaction flask, add this compound (1.5 mmol, 1.5 equiv.), the alkene (e.g., styrene, 1.0 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), copper(II) acetate (Cu(OAc)₂, 2.0 mmol, 2.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%).

  • Solvent Addition: Add DMF (5 mL) to the flask.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the disappearance of the alkene starting material by GC-MS or TLC.

  • Workup: Cool the reaction to room temperature and dilute with water (25 mL).

  • Extraction: Extract the mixture three times with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting oil by silica gel column chromatography to yield the substituted alkene product.

Comparative Summary and Strategic Recommendations

The choice of cross-coupling method for this compound depends heavily on the desired final structure, tolerance for specific reagents, and optimization capacity.

MethodKey AdvantageKey DisadvantageTypical Yield RangeIdeal Application
Suzuki-Miyaura Low toxicity, wide availability of reagents, high yields.Requires careful selection of ligand/base for C-Cl activation.80-95% General C(aryl)-C(aryl) bond formation; preferred for most applications.
Stille High functional group tolerance, mild conditions.High toxicity of tin reagents , purification can be difficult.50-80% When substrates are incompatible with the basic conditions of Suzuki coupling.
Heck (boronic acid) Avoids organohalides, good for alkene functionalization.Often requires an oxidant, mechanism can be complex.70-90% Direct synthesis of substituted styrenes and other vinylated aromatics.

Core Directive for Researchers:

For the direct coupling of this compound with another aryl or vinyl partner, the Suzuki-Miyaura reaction is the superior choice. The challenge of C-Cl bond activation is readily overcome with modern, commercially available catalyst systems (e.g., Pd(OAc)₂/SPhos). This method offers the most reliable path to high yields while avoiding the significant toxicity and disposal issues associated with the Stille coupling.[3][4][6]

The Heck-type reaction serves a different synthetic purpose—the arylation of an alkene. If the goal is to produce a vinylated derivative, this method is highly effective, though it requires optimization of the oxidant and base system.[13] The Stille coupling should be reserved for cases where both Suzuki and Heck conditions fail or are incompatible with sensitive functional groups on the coupling partner.

By understanding the mechanistic demands of each reaction, particularly the critical role of ligands in activating the inert C-Cl bond, researchers can effectively harness the synthetic potential of this compound for the development of novel and complex molecules.

References

A Senior Application Scientist's Guide to the Rigorous Structural Confirmation of Novel Biaryls Derived from 3-Chloro-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of analytical methodologies for the unequivocal structural confirmation of novel compounds synthesized using 3-Chloro-5-methoxyphenylboronic acid. It emphasizes the causality behind experimental choices and provides field-proven insights to ensure scientific integrity.

Introduction: The Role of Substituted Biaryls in Modern Chemistry

Substituted biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently forming the core of active pharmaceutical ingredients (APIs) and functional organic materials. This compound is a versatile and valuable building block for introducing a specific substitution pattern onto a phenyl ring.[1] Its unique electronic properties, stemming from the meta-disposed electron-withdrawing chloro group and electron-donating methoxy group, make it a key component in the synthesis of novel compounds with tailored biological or physical properties.[1]

However, the synthesis of a novel compound is only the first step. The true challenge—and the most critical aspect for regulatory submission, patent protection, and further development—lies in the unambiguous confirmation of its molecular structure. An erroneous structural assignment can lead to wasted resources, irreproducible biological data, and significant delays in development timelines. This guide presents an integrated, multi-technique approach to structural elucidation, using a model compound to illustrate the principles and protocols.

Part I: The Synthetic Pathway - A Case Study

To illustrate the confirmation process, we will first consider the synthesis of a novel model compound, 3'-Chloro-4,5'-dimethoxy-[1,1'-biphenyl] , via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[2][3]

Reaction Scheme:

  • Reactants: this compound and 4-bromoanisole.

  • Catalyst System: Palladium(II) Acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos).[2]

  • Base: Potassium Phosphate (K₃PO₄).[2]

  • Solvent: A mixture of Toluene and Water.[2]

The rationale for this choice is grounded in established best practices. Palladium catalysts are highly efficient for this transformation, and bulky, electron-rich phosphine ligands like SPhos facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] The base is crucial for the transmetalation step.

Experimental Protocol: Synthesis of 3'-Chloro-4,5'-dimethoxy-[1,1'-biphenyl]
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).[2]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.[2]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[2]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final, purified compound.

G cluster_synthesis Synthetic Workflow A Reactants & Catalyst (Boronic Acid, Aryl Halide, Pd(OAc)₂, SPhos, K₃PO₄) B Inert Atmosphere (Argon Purge) A->B C Solvent Addition (Degassed Toluene/Water) B->C D Reaction (100 °C, 12-24h) C->D E Aqueous Work-up (Extraction) D->E F Purification (Column Chromatography) E->F G Purified Novel Compound F->G

Caption: Synthetic workflow for the model compound.

Part II: The Analytical Gauntlet - An Integrated Approach to Confirmation

No single analytical technique is sufficient for the unequivocal structural confirmation of a novel compound. A robust, self-validating system relies on the convergence of data from orthogonal methods.[4][5][6] Each technique provides a unique piece of the structural puzzle, and together they build a case that is beyond reasonable doubt.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the exact mass of the molecule and, from that, its elemental formula. This is the first and most fundamental question: "What is the molecular formula?".

  • Why HRMS over Low-Resolution MS?: A low-resolution instrument provides the nominal mass (to the nearest whole number), which can correspond to dozens of possible elemental formulas. HRMS provides the mass with high precision (typically to four or five decimal places), which drastically narrows the possibilities, often to a single, unique formula.[7][8][9]

  • Methodology:

    • Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

    • The instrument measures the mass-to-charge (m/z) ratio to a very high degree of accuracy.[10]

  • Interpreting the Results:

    • Expected Formula: C₁₄H₁₃ClO₂

    • Monoisotopic Mass (Calculated): 248.0604

    • The HRMS result should yield an m/z value extremely close to this calculated mass (e.g., 248.0601). The software will use this value to confirm C₁₄H₁₃ClO₂ as the only plausible formula within a tight mass tolerance window (e.g., < 5 ppm).

    • Crucially, the isotopic pattern must also be observed. The presence of chlorine gives a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (due to the natural abundance of ³⁵Cl and ³⁷Cl), providing strong evidence for the presence of a single chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.[11][12] FTIR is a rapid and effective method to confirm that the key functional groups of the reactants have been carried through to the product and that no unexpected functionalities have been introduced.[13][14]

  • Methodology:

    • Prepare a sample, typically as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Attenuated Total Reflectance (ATR) is a modern, simpler alternative requiring minimal sample preparation.

    • Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Interpreting the Results:

    • ~3000-2850 cm⁻¹: C-H stretching from the aromatic rings and methoxy groups.

    • ~1600-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic rings.

    • ~1250 cm⁻¹: Strong C-O stretching from the aryl-ether bonds of the methoxy groups.

    • ~800-600 cm⁻¹: C-Cl stretching.

    • Absence of Peaks: Critically, the absence of a broad O-H stretch (~3400 cm⁻¹) confirms the consumption of the boronic acid's -B(OH)₂ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[4][15] A full suite of 1D and 2D NMR experiments is required for a novel structure.

  • Objective: To identify the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[16]

  • Methodology: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Interpreting the Results (Predicted):

    • ~7.0-7.5 ppm: A series of doublets and triplets corresponding to the protons on the two aromatic rings. The splitting patterns will reveal the substitution pattern.

    • ~3.8 ppm (Singlet, 3H): Protons of one methoxy group.

    • ~3.9 ppm (Singlet, 3H): Protons of the second, chemically distinct methoxy group. The integration values (3H for each singlet) are key quantitative evidence.

  • Objective: To determine the number of distinct carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments further differentiate between CH, CH₂, and CH₃ carbons.[17][18]

  • Methodology: Same sample as for ¹H NMR, but the experiment takes longer to acquire due to the lower natural abundance of ¹³C.

  • Interpreting the Results (Predicted):

    • ~160-110 ppm: Multiple signals for the 12 aromatic carbons.

    • ~55-56 ppm: Two distinct signals for the two methoxy group carbons.

    • The total count of 14 distinct carbon signals would be consistent with the proposed structure. A DEPT-135 experiment would show positive signals for CH/CH₃ carbons and negative signals for CH₂ carbons (of which there are none in this molecule), while quaternary carbons would be absent.

2D NMR experiments are essential to piece the puzzle together, establishing correlations between atoms to build the molecular framework.[17]

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). Cross-peaks in the 2D map connect coupled protons, allowing for the mapping of spin systems within each aromatic ring.[15][17]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[17][18] This definitively links the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the fragments. For example, it will show a correlation from the methoxy protons to their attached aromatic carbon, and crucially, from the protons on one ring to the carbons of the other ring across the newly formed C-C bond, unequivocally confirming the biaryl linkage.

G cluster_confirmation Integrated Structural Confirmation Workflow Start Purified Compound HRMS HRMS (High-Resolution Mass Spec) Start->HRMS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR FTIR FTIR Spectroscopy Start->FTIR Xray X-Ray Crystallography (Optional Gold Standard) Start->Xray if single crystal Formula Elemental Formula (e.g., C₁₄H₁₃ClO₂) HRMS->Formula End Structure Confirmed Formula->End Connectivity Atom Connectivity Map (Molecular Skeleton) NMR->Connectivity Connectivity->End FuncGroups Functional Groups (Aryl, Ether, C-Cl) FTIR->FuncGroups FuncGroups->End AbsStructure Absolute 3D Structure Xray->AbsStructure AbsStructure->End

Caption: A logical workflow for integrated structural confirmation.

X-Ray Crystallography (The Gold Standard)
  • Objective: To determine the absolute three-dimensional structure of the molecule in the solid state.[19][20]

  • Comparative Analysis: While the combination of HRMS and NMR provides an exceptionally high degree of confidence, X-ray crystallography is considered the ultimate proof of structure.[21][22] If a publication or patent relies heavily on the novel structure, obtaining a crystal structure is highly advisable. Its main limitation is the requirement to grow a high-quality single crystal, which is not always possible.

  • Methodology:

    • Grow single crystals of the compound, often by slow evaporation of a solution or vapor diffusion.

    • Mount a suitable crystal on a goniometer.

    • Irradiate the crystal with X-rays and collect the diffraction pattern.

    • Solve and refine the structure using specialized software to generate a 3D model of the molecule, including precise bond lengths and angles.

Part III: Data Synthesis and Validation

The final step is to synthesize all the collected data into a coherent and self-validating report. Each piece of data must be consistent with all others.

Table 1: Comparative Summary of Expected Analytical Data for 3'-Chloro-4,5'-dimethoxy-[1,1'-biphenyl]

Analytical TechniqueParameterExpected Result / ObservationInformation ConfirmedComparison with Alternatives
HRMS (ESI-TOF) Exact Mass [M+H]⁺m/z = 249.0682 ± 5 ppmElemental Formula: C₁₄H₁₃ClO₂Superior to LRMS, which cannot distinguish between isobaric formulas.[9]
Isotopic PatternM+2 peak at ~33% intensityPresence of one Chlorine atomProvides more structural info than elemental analysis alone.
FTIR (ATR) Key Frequencies~1250 cm⁻¹ (strong C-O), ~1600 cm⁻¹ (C=C)Presence of aryl ether functional groupsMore specific for functional groups than NMR; complementary.[12]
¹H NMR Chemical Shifts~7.0-7.5 ppm (aromatic), ~3.8 & 3.9 ppm (methoxy)Distinct proton environmentsProvides connectivity information not available from MS or IR.
IntegrationTwo 3H singlets for methoxy groupsRelative proton count (quantitative)-
¹³C NMR Signal Count14 distinct signalsNumber of unique carbon atomsDEPT experiments are needed to differentiate C, CH, CH₂, CH₃ types.
2D NMR (HMBC) Key CorrelationProtons on Ring A to Carbons on Ring BConfirms the C-C bond linkage between the two aromatic ringsThe only technique (besides X-ray) that directly proves the biaryl connection.
X-Ray Crystallography Structure SolutionSolved 3D molecular structureUnambiguous and absolute connectivity, conformation, and packing"Gold standard" but dependent on crystal availability; NMR is for solution-state.[19][22]

Conclusion

The structural confirmation of a novel compound synthesized from this compound requires a rigorous, multi-faceted analytical approach. Relying on a single technique is insufficient and scientifically unsound. By logically integrating data from High-Resolution Mass Spectrometry (for elemental formula), FTIR (for functional groups), and a full suite of 1D and 2D NMR experiments (for atom-to-atom connectivity), researchers can build an unassailable case for their proposed structure. This integrated workflow not only ensures scientific accuracy but also provides the robust, self-validating data package required for publication, intellectual property protection, and successful drug development.

References

A Comparative Guide to 3-Chloro-5-methoxyphenylboronic Acid and Its Pinacol Ester: A Strategic Choice for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of chemical synthesis and drug discovery, the selection of building blocks is a critical decision that dictates the efficiency, reproducibility, and overall success of a synthetic campaign. Arylboronic acids and their derivatives are indispensable tools, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This guide provides an in-depth comparative analysis of two closely related yet functionally distinct reagents: 3-Chloro-5-methoxyphenylboronic acid and its pinacol ester.

The core of this comparison lies in a fundamental trade-off between reactivity and stability.[3] While the free boronic acid offers higher intrinsic reactivity, its pinacol ester counterpart provides superior stability, handling, and often, more consistent performance in complex synthetic routes. This guide will dissect these differences, providing experimental context and actionable insights to help scientists make an informed choice for their specific application.

Structural and Physicochemical Properties: A Tale of Two Moieties

The fundamental difference between the two compounds is the presence of the pinacol group, which esterifies the dihydroxyboryl group of the parent acid. This seemingly minor modification has profound implications for the molecule's physical and chemical properties.

G cluster_acid This compound cluster_ester This compound pinacol ester Acid Ester

Caption: Chemical structures of the boronic acid and its pinacol ester.

The pinacol ester is formed by reacting the boronic acid with pinacol, a process that masks the reactive and polar B(OH)₂ group. This conversion significantly alters the compound's characteristics, as detailed below.

PropertyThis compoundThis compound pinacol ester
CAS Number 915201-07-91003298-84-7[4]
Molecular Formula C₇H₈BClO₃C₁₃H₁₈BClO₃
Molecular Weight 186.4 g/mol 284.54 g/mol
Physical Form SolidSolid
Melting Point 185-189°CNot specified, but boronate esters are often crystalline solids.[3]
Boiling Point 359.6°C (predicted)Not applicable

The Stability Paradigm: Protecting the Boron Center

The principal advantage of converting a boronic acid to its pinacol ester is a dramatic increase in stability.[3][5] This enhancement is not merely for convenience; it is a crucial factor for the integrity of the reagent during storage, purification, and multi-step synthetic sequences.

The Boronic Acid: Prone to Degradation

While more stable than many other organometallic reagents, boronic acids are susceptible to several degradation pathways.[1]

  • Dehydration: Boronic acids can reversibly lose water to form cyclic anhydride trimers known as boroxines. This process can complicate stoichiometry and impact reactivity.

  • Oxidation and Protodeboronation: The C-B bond can be cleaved under certain conditions, particularly in the presence of oxidants or under harsh pH, leading to loss of the desired reagent.[3][6]

Due to this inherent instability, this compound requires careful handling. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere like nitrogen or argon, to maximize its shelf-life.[7][8][9]

The Pinacol Ester: A Robust Alternative

The pinacol ester form offers a robust solution to these stability issues. The bulky methyl groups of the pinacol moiety provide significant steric hindrance around the boron atom, physically shielding it from attack by water, oxygen, or other nucleophiles.[10] This protection results in a compound that is:

  • Resistant to Hydrolysis and Oxidation: The ester is significantly less prone to degradation from atmospheric moisture and air.[5][10]

  • Chromatographically Stable: Unlike many boronic acids, pinacol esters are generally stable to silica gel chromatography, allowing for easier purification.[3]

  • Easier to Handle and Store: The enhanced stability simplifies long-term storage and routine handling in the lab.[3]

G cluster_pathways BA Boronic Acid (Reactive) Dehydration (Boroxine) Dehydration (Boroxine) BA->Dehydration (Boroxine) Oxidation/Protodeboronation Oxidation/Protodeboronation BA->Oxidation/Protodeboronation BAPin Pinacol Ester (Stable) Robust for Storage &\nMulti-step Synthesis Robust for Storage & Multi-step Synthesis BAPin->Robust for Storage &\nMulti-step Synthesis

Caption: Comparative stability pathways of the boronic acid versus its pinacol ester.

Reactivity and Solubility: A Balancing Act

The choice between the acid and its ester often comes down to balancing the need for reactivity against the practical advantages of stability and solubility.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, and both reagents are effective coupling partners. However, their reactivity profiles differ.

  • Boronic Acid: Generally considered more reactive, often leading to faster reaction times.[3] Its Lewis acidic nature is thought to facilitate the crucial transmetalation step with the palladium catalyst.[3] The downside is that this high reactivity is coupled with lower stability; if the acid degrades in the reaction flask before coupling occurs, yields can be diminished and inconsistent.[3]

  • Pinacol Ester: Often exhibits a lower reaction rate compared to the parent acid.[3] It is widely believed that under the aqueous basic conditions typical of Suzuki-Miyaura reactions, the pinacol ester hydrolyzes in situ to generate the more reactive boronic acid.[3] This slow, controlled release can lead to more reproducible and often higher overall yields, as the active species is generated in the presence of the catalyst, minimizing degradation. Direct transmetalation from the ester to the palladium center is also a possible, albeit slower, pathway.[11]

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Solubility Profile

A practical but often overlooked advantage of the pinacol ester is its superior solubility in common organic solvents.

  • Boronic Acid: Phenylboronic acids typically show good solubility in polar aprotic solvents like ethers and ketones but have very low solubility in nonpolar hydrocarbon solvents.[12][13]

  • Pinacol Ester: The esterification with the lipophilic pinacol group significantly improves solubility in a broader range of organic solvents, including those commonly used in cross-coupling reactions like dioxane, toluene, and THF.[5][12][13][14] This enhanced solubility simplifies reaction setup, promotes homogeneity, and can lead to more efficient reactions.

FeatureThis compoundThis compound pinacol ester
Stability Lower; susceptible to dehydration and oxidation.[6][10]High; sterically protected, stable to air and moisture.[3][10]
Reactivity Higher; faster reaction rates.[3]Lower; often requires in situ hydrolysis for optimal rates.[3]
Handling Requires careful handling and inert atmosphere for storage.[7]Robust, easy to handle, stable for long-term storage.[3][5]
Purification Can be difficult to purify via chromatography.Generally stable to silica gel chromatography.[3]
Solubility Moderate; limited in nonpolar solvents.[12][13]High; soluble in a wide range of organic solvents.[5][12][14]
Yield Consistency Can be variable due to degradation.Generally more consistent and reproducible.[3]

Experimental Protocols and Workflows

The following protocols provide practical guidance for the use and preparation of these reagents.

Protocol 1: Esterification to Pinacol Boronate

This protocol outlines the conversion of the boronic acid to its more stable pinacol ester, a common procedure when a robust building block is required for a multi-step synthesis.

Causality: The reaction is an equilibrium process. The removal of water by a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) is crucial to drive the reaction to completion, favoring the formation of the thermodynamically stable five-membered ring of the pinacol ester.

G start Combine: - Boronic Acid (1 equiv) - Pinacol (1 equiv) - Anhydrous MgSO₄ (1.5 equiv) - Solvent (e.g., Diethyl Ether) stir Stir under Argon at Room Temp (24h) start->stir filter Filter to remove MgSO₄ and hydrated salts stir->filter concentrate Concentrate filtrate in vacuo filter->concentrate product Purify crude ester (distillation or chromatography) to yield pure pinacol ester concentrate->product

Caption: Experimental workflow for the synthesis of the pinacol ester.

Step-by-Step Methodology:

  • Setup: To an oven-dried flask equipped with a magnetic stirrer, add this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).[15]

  • Solvent Addition: Add a suitable anhydrous solvent, such as diethyl ether or THF, to the flask.

  • Reaction: Seal the flask under an inert atmosphere (e.g., argon) and stir the suspension at room temperature for 12-24 hours.

  • Workup: Filter the reaction mixture to remove the solid magnesium sulfate. Wash the solids with a small amount of the solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude pinacol ester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound pinacol ester.[15]

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for a Suzuki-Miyaura reaction, applicable to either the boronic acid or its pinacol ester with minor adjustments.

Causality: The reaction requires three key components beyond the substrates:

  • Palladium Catalyst: The engine of the catalytic cycle (e.g., Pd(PPh₃)₄).

  • Base: An aqueous base (e.g., K₂CO₃, K₃PO₄) is essential. It activates the boronic acid/ester by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[16]

  • Solvent System: A biphasic or homogeneous solvent system (e.g., Toluene/Water/Methanol or Dioxane/Water) is used to dissolve both the organic and inorganic reagents.[17][18]

Step-by-Step Methodology:

  • Setup: In a reaction vessel, combine the aryl halide (e.g., 4-iodoanisole, 1.0 equiv), the boron reagent (either the boronic acid or pinacol ester, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reagent Addition: Add the solvent system (e.g., a 2:1 mixture of dioxane and water) followed by the base (e.g., K₃PO₄, 2.0-3.0 equiv).[18]

  • Reaction: Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes). Heat the reaction to the desired temperature (typically 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.

Conclusion and Strategic Recommendations

The choice between this compound and its pinacol ester is a strategic one, guided by the specific demands of the synthetic task.

Choose this compound when:

  • Speed is critical: For rapid, small-scale reactions where high reactivity is the primary concern.

  • The reagent is used immediately: When long-term storage is not a factor and the compound can be used directly after purchase or synthesis.

  • Reaction conditions are mild: In protocols where the risk of degradation is minimal.

Choose this compound pinacol ester when:

  • Stability is paramount: For multi-step syntheses where the boron moiety must survive various reaction conditions.[3]

  • Reproducibility is key: In high-throughput screening, medicinal chemistry, or process development where consistent yields are more important than reaction speed.[3]

  • Purification is necessary: When the intermediate must be purified by chromatography.[3]

  • Ease of handling and storage are priorities: For building block libraries and when reagents are stored for extended periods.[10]

By understanding the distinct advantages and limitations of each compound, researchers can harness the full potential of these versatile building blocks, optimizing their synthetic strategies for greater success and innovation.

References

The Versatile Toolkit of Substituted Phenylboronic Acids: A Comparative Guide to Their Applications

Author: BenchChem Technical Support Team. Date: January 2026

Substituted phenylboronic acids have emerged from being niche laboratory curiosities to indispensable tools across a spectrum of scientific disciplines. Their unique ability to reversibly interact with diols, coupled with the tunable electronic and steric properties afforded by aromatic substitution, has unlocked a vast array of applications. This guide provides a comparative analysis of their utility in key areas, offering insights into how substituent choice dictates performance and providing experimental frameworks for their practical implementation.

Sensing and Diagnostics: The Molecular Recognition Powerhouse

The reversible covalent interaction between boronic acids and 1,2- or 1,3-diols forms the bedrock of their application in sensor technology.[1] This is particularly significant for the detection of saccharides, which are ubiquitous in biological systems.[2]

Fluorescent Glucose Sensing

A primary application lies in the development of fluorescent sensors for glucose, a critical need in diabetes management.[2][3] The general principle involves coupling a phenylboronic acid moiety to a fluorophore. Binding of glucose to the boronic acid alters the electronic environment of the fluorophore, leading to a change in its fluorescence emission.

The key to effective sensor design lies in modulating the acidity (pKa) of the boronic acid. Electron-withdrawing substituents on the phenyl ring lower the pKa, enabling the sensor to operate at physiological pH (around 7.4).[4][5] In contrast, electron-donating groups increase the pKa, making them less suitable for biological applications without pH adjustment.

Table 1: Comparison of Substituted Phenylboronic Acid-Based Fluorescent Glucose Sensors

Phenylboronic Acid DerivativeSubstituent EffectOperating pHNotable CharacteristicsReference
3-Aminophenylboronic acidElectron-donating> 8Requires basic conditions for optimal binding[6]
4-Carboxyphenylboronic acidElectron-withdrawing~ 7.4Enhanced binding affinity at physiological pH[7]
3-Nitrophenylboronic acidStrongly electron-withdrawing< 7High sensitivity but potential for non-specific interactions[4]
2-Formylphenylboronic acidElectron-withdrawing, ortho effect~ 7.4Intramolecular coordination can enhance selectivity[5]

Experimental Protocol: Synthesis of a Fluorescent Glucose Sensor

This protocol describes the synthesis of a simple fluorescent glucose sensor based on the condensation of 3-aminophenylboronic acid with a commercially available fluorophore containing an aldehyde group (e.g., 9-anthraldehyde).

  • Dissolution: Dissolve 1 equivalent of 3-aminophenylboronic acid and 1 equivalent of 9-anthraldehyde in anhydrous methanol.

  • Reaction: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 24 hours under an inert atmosphere.

  • Reduction: Cool the reaction mixture to 0°C and add 1.2 equivalents of sodium borohydride in small portions. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous methanol is used as a solvent to prevent the hydrolysis of the intermediate imine.

  • Acetic acid catalyzes the imine formation.

  • Sodium borohydride reduces the imine to a stable secondary amine, preventing the reverse reaction.

Electrochemical Sensing

Phenylboronic acid-functionalized electrodes offer an alternative to fluorescent sensors.[6] Upon glucose binding, the change in the charge state of the boronic acid (from neutral trigonal to anionic tetrahedral) alters the electrochemical properties of the electrode surface, which can be measured as a change in current or potential.[6] Substituent effects on pKa are equally critical in this context to ensure sensitivity at physiological pH.

Drug Delivery: Smart and Targeted Systems

The stimuli-responsive nature of the boronic acid-diol interaction makes it an attractive motif for designing "smart" drug delivery systems.[8][9]

Glucose-Responsive Insulin Delivery

A significant area of research is the development of self-regulated insulin delivery systems for diabetes treatment.[10][11][12] These systems typically involve a hydrogel or nanoparticle matrix functionalized with phenylboronic acids and loaded with insulin.[10][13] In the presence of high glucose concentrations, glucose competitively binds to the boronic acid moieties, causing the matrix to swell or disassemble and release the encapsulated insulin.[11]

The choice of substituent on the phenylboronic acid is crucial for tuning the glucose sensitivity and release kinetics. Electron-withdrawing groups enhance the binding affinity for glucose at physiological pH, leading to a more responsive system.[4][7]

Table 2: Comparison of Phenylboronic Acid Moieties in Glucose-Responsive Hydrogels

Phenylboronic Acid MonomerSubstituent EffectKey Performance MetricReference
3-(Acrylamido)phenylboronic acid (3-APBA)NeutralModerate glucose sensitivity at physiological pH[10]
4-Carboxy-3-fluorophenylboronic acidElectron-withdrawing (inductive and resonance)Lower pKa, enabling responsiveness at physiological pH[7]
4-Vinylphenylboronic acidPolymerizable groupAllows for straightforward incorporation into polymer backbones[14]

Experimental Workflow: Preparation of a Glucose-Responsive Hydrogel

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Insulin Loading and Characterization Monomer_Solution Prepare aqueous solution of: - 3-APBA - Crosslinker (e.g., MBAA) - Initiator (e.g., APS) Polymerization Initiate polymerization via UV irradiation or thermal decomposition of the initiator. Monomer_Solution->Polymerization Initiation Gel_Formation Hydrogel forms as polymer chains crosslink. Polymerization->Gel_Formation Propagation & Crosslinking Loading Soak the hydrogel in a concentrated insulin solution. Gel_Formation->Loading Characterization Characterize swelling ratio, glucose sensitivity, and insulin release profile. Loading->Characterization

Caption: Workflow for the preparation and characterization of a glucose-responsive hydrogel for insulin delivery.

Targeted Drug Delivery to Cancer Cells

Cancer cells often overexpress sialic acid residues on their surfaces, which contain diol functionalities.[7][15] This provides a molecular target for phenylboronic acid-functionalized drug delivery systems.[15] By conjugating anticancer drugs to nanoparticles decorated with phenylboronic acids, targeted delivery to tumor sites can be achieved, potentially reducing off-target toxicity.[16]

Organic Synthesis: The Power of Cross-Coupling

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[17][18] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and it is a cornerstone for the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[17][19][20]

The electronic nature of the substituent on the phenylboronic acid can significantly influence the reaction rate and yield. Electron-donating groups generally accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle. Conversely, electron-withdrawing groups can slow down this step.[21] However, the overall success of the reaction also depends on the nature of the organohalide, the palladium catalyst, the ligand, and the base used.[22][23][24]

Table 3: Relative Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Phenylboronic AcidSubstituentGeneral Reactivity TrendPlausible ReasonReference
4-Methoxyphenylboronic acidElectron-donatingFasterIncreased nucleophilicity of the aryl group facilitates transmetalation.[25]
Phenylboronic acidUnsubstitutedBaseline-[18]
4-Trifluoromethylphenylboronic acidElectron-withdrawingSlowerDecreased nucleophilicity of the aryl group hinders transmetalation.[25]
2-Methylphenylboronic acidSteric hindranceSlowerSteric bulk around the boron atom can impede approach to the palladium center.[22]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

G Pd0L2 Pd(0)L2 ArPdIILX Ar-Pd(II)-L-X Pd0L2->ArPdIILX Oxidative Addition (Ar-X) ArPdIIAr_B [Ar-Pd(II)-L-Ar']+ ArPdIILX->ArPdIIAr_B Transmetalation (Ar'-B(OH)2, Base) ArAr Ar-Ar' ArPdIIAr_B->ArAr Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Bioconjugation and Materials Science

The unique reactivity of phenylboronic acids extends to bioconjugation and the development of advanced materials.

Site-Specific Protein Modification

Ortho-substituted phenylboronic acids, such as 2-formylphenylboronic acid (2fPBA), exhibit unique reactivity that enables rapid and site-specific bioconjugation.[26][27] The proximity of the boronic acid to the aldehyde group accelerates the formation of stable linkages with specific amino acid residues, offering a powerful tool for creating well-defined antibody-drug conjugates and other functional bioconjugates.[27]

Stimuli-Responsive and Self-Healing Materials

The dynamic and reversible nature of the boronate ester bond allows for the creation of stimuli-responsive polymers and self-healing materials.[8][9] Hydrogels cross-linked through boronate esters can exhibit changes in their mechanical properties in response to changes in pH or the presence of diols.[10] This dynamic bonding also imparts self-healing capabilities, where broken cross-links can reform under appropriate conditions.[8]

Purification and Separation

Phenylboronic acid-functionalized materials are also employed for the purification of biomolecules containing diol moieties, such as glycoproteins and antibodies.[28][29] Aminophenylboronic acid immobilized on magnetic nanoparticles or chromatography resins can selectively capture these molecules from complex mixtures.[14][28] The bound molecules can then be eluted by changing the pH to disrupt the boronate ester linkage.[29]

Conclusion

Substituted phenylboronic acids represent a remarkably versatile class of compounds with a broad and expanding range of applications. The ability to fine-tune their electronic and steric properties through simple aromatic substitution allows for the rational design of molecules with tailored functionalities. From the development of life-saving medical diagnostics and therapies to the synthesis of complex organic molecules and the creation of novel materials, the impact of substituted phenylboronic acids on modern science and technology is undeniable. As our understanding of their chemistry deepens, we can anticipate the emergence of even more innovative and powerful applications in the years to come.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-5-methoxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-5-methoxyphenylboronic acid (CAS No. 915201-07-9). Adherence to these procedures is critical for minimizing risks, ensuring regulatory compliance, and protecting the environment.

Immediate Safety and Hazard Assessment

Before handling or disposing of this compound, it is imperative to understand its associated hazards. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and can cause serious eye damage. Therefore, all handling and disposal operations must be conducted with the appropriate personal protective equipment (PPE) and within a certified chemical fume hood to mitigate exposure risks.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)GHS07 (Harmful)Chemical safety goggles or face shield
Serious Eye Damage (Category 1)GHS05 (Corrosion)Nitrile or neoprene gloves (inspect before use)
Lab coat (fully fastened)
Closed-toe shoes

Waste Characterization and Regulatory Framework

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), all chemical waste must be evaluated to determine if it is hazardous.[1][2] While this compound is not specifically listed as a hazardous waste, its properties necessitate that it be treated as such. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that such determinations be made and documented in a laboratory's Chemical Hygiene Plan (CHP).[3][4][5][6]

Your laboratory's status as a hazardous waste generator—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—determines the specific regulations for on-site accumulation time and quantity limits.[1][7][8][9] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with both federal and any more stringent state or local regulations.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound and associated waste.

Waste Segregation and Container Management

Proper segregation is the first critical step in safe chemical waste disposal.

  • Designated Waste Containers : Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste containing this compound. Containers must have a secure, tight-fitting lid and be kept closed except when adding waste.

  • Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., "Harmful," "Corrosive to eyes").

Disposal of Solid Waste

Contaminated solid materials must be handled as hazardous waste.

  • Collection : Place all contaminated solid waste, such as gloves, weighing paper, and disposable labware, into a designated solid hazardous waste container.

  • Packaging : Ensure the container is sealed to prevent the release of dust or residues.

Disposal of Liquid Waste

Liquid waste containing this compound requires careful handling.

  • Collection : Pour liquid waste, including reaction mixtures and solutions, into a designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Compatibility : Do not mix this waste with incompatible materials. Consult the SDS and your lab's CHP for compatibility information.

Decontamination of Glassware and Equipment

Thorough decontamination is essential for both safety and the integrity of future experiments.[10][11][12][13][14]

  • Initial Rinse : Rinse the contaminated glassware or equipment with a suitable solvent (e.g., the solvent used in the procedure) to remove the bulk of the chemical residue. This rinsate must be collected as liquid hazardous waste.

  • Basic Wash : A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt, facilitating its removal.[15] Carefully rinse the equipment with a dilute basic solution (e.g., 1% sodium hydroxide). This rinsate should also be collected as liquid hazardous waste.

  • Final Rinse : Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

The decision-making process for the disposal of this compound is outlined in the workflow diagram below.

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Secure the Area : Restrict access to the spill location.

  • Consult the SDS : Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Cleanup :

    • For solid spills : Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.

    • For liquid spills : Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill. Place the contaminated absorbent into a sealed hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the incident to your supervisor and your institution's EHS department, in accordance with your laboratory's CHP.

Waste Storage and Final Disposition

  • Satellite Accumulation Areas (SAAs) : Store sealed and labeled waste containers in a designated SAA that is at or near the point of generation.

  • Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the EHS department or a licensed hazardous waste disposal contractor.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

Mastering the Safe Handling of 3-Chloro-5-methoxyphenylboronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Parameters

ParameterGuideline
Primary Hazards Skin irritation, serious eye irritation, and potential respiratory tract irritation. May be harmful if swallowed or in contact with skin.
Required PPE Chemical safety goggles with side shields, chemical-resistant nitrile gloves, and a fully buttoned laboratory coat.
Handling Environment Operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Storage Store in a cool, dry, and well-ventilated area in a tightly sealed container. Some similar compounds benefit from refrigerated storage to maintain quality.[1]
Spill Response Evacuate the area, avoid generating dust, and absorb with an inert material. Collect in a sealed container for hazardous waste disposal.
Disposal Treat as hazardous waste. Dispose of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][3]

Introduction: Beyond the Product - A Commitment to Safety and Efficacy

In the landscape of drug discovery and development, arylboronic acids are indispensable reagents. Their utility, however, is matched by the critical need for meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed, procedural framework for the safe handling, storage, and disposal of 3-Chloro-5-methoxyphenylboronic acid, grounded in established safety protocols for boronic acid derivatives.[4] Our objective is to empower researchers with the knowledge to not only utilize this compound effectively but also to foster a culture of safety and responsibility within the laboratory.

Hazard Identification and Risk Mitigation: Understanding the "Why"

This compound, like many arylboronic acids, is classified as an irritant.[3] Exposure can lead to irritation of the skin, eyes, and respiratory system.[5] The causality behind these hazards lies in the acidic nature and reactivity of the boronic acid functional group. Therefore, a proactive approach to risk mitigation is paramount.

Engineering Controls as the First Line of Defense:

The primary engineering control for handling this compound is a certified chemical fume hood.[2] This is non-negotiable, as it prevents the inhalation of fine dust particles and any potential vapors.[6] Furthermore, readily accessible eyewash stations and safety showers are mandatory in any area where this chemical is handled.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of Personal Protective Equipment (PPE) are crucial for preventing direct contact with this compound.

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[4] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[6] Gloves should be inspected for any signs of degradation before use and disposed of as contaminated waste immediately after handling the compound.[1]

  • Body Protection: A fully buttoned laboratory coat should be worn at all times.[6] This protects your skin and personal clothing from accidental contamination.

Step-by-Step Operational Protocol: A Self-Validating System for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of the compound.

3.1 Preparation and Weighing:

  • Before handling, ensure the work area within the chemical fume hood is clean and uncluttered.

  • Don all required PPE as outlined in Section 2.0.

  • To prevent the generation of dust, handle the solid compound with care. Use a spatula for transfers and avoid any actions that could cause the powder to become airborne.[1]

  • Weigh the desired amount of the compound on weighing paper or in a suitable container within the fume hood.

3.2 Dissolution and Reaction Setup:

  • If dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Ensure all containers are clearly labeled with the chemical name and any associated hazards.

  • Keep the container tightly closed when not in use.[7]

3.3 Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[4]

  • Decontaminate the work surface with an appropriate solvent and then soap and water.

  • Dispose of all contaminated disposables, including gloves and weighing paper, in a designated hazardous waste container.[1]

Emergency Procedures: Preparedness for Unexpected Events

4.1 First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][8]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

4.2 Spill Response: In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain and Absorb: For solid spills, carefully sweep or vacuum the material to avoid raising dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain and soak up the spill.[6]

  • Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[1][6]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[6]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and its associated waste must be handled with the utmost care to prevent environmental contamination and ensure compliance with all relevant regulations.

5.1 Waste Segregation and Collection: All waste containing this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[6] As a halogenated organic compound, it is critical to segregate this waste into a dedicated, clearly labeled "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste streams.[9]

5.2 Neutralization of Simple Boronic Acid Waste (with caution): For some simple, non-halogenated boronic acids, neutralization with a mild base like sodium bicarbonate to a neutral pH range (typically 5.5-9.0) may be an option for disposal, if and only if explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][6][10] However, for a halogenated compound like this compound, this is generally not recommended without a thorough risk assessment and EHS approval due to the potential for unforeseen reactions and the generation of other hazardous byproducts.

5.3 Professional Disposal: The most prudent and universally accepted method for disposal is to engage a licensed professional hazardous waste disposal service.[1][2] Ensure that all waste containers are properly sealed, labeled with "Hazardous Waste," the full chemical name, and a description of the hazards, and stored in a designated satellite accumulation area until collection.[6]

Visualizing the Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood Proceed to Handling prep_area Ensure Clean & Uncluttered Work Area prep_fume_hood->prep_area Proceed to Handling weigh Weigh Compound Carefully (Avoid Dust Generation) prep_area->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve spill Spill Occurs weigh->spill exposure Personal Exposure Occurs weigh->exposure post_handling Post-Handling Cleanup & Decontamination dissolve->post_handling dissolve->spill dissolve->exposure segregate Segregate as Halogenated Organic Waste post_handling->segregate Generate Waste containerize Collect in Labeled, Sealed Hazardous Waste Container segregate->containerize professional_disposal Arrange Pickup by Licensed Waste Disposal Service containerize->professional_disposal spill_response Follow Spill Response Protocol (Evacuate, Contain, Clean) spill->spill_response Action spill_response->containerize first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Action

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-methoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.